[Tyr11]-Somatostatin
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C76H104N18O20S2 |
|---|---|
分子量 |
1653.9 g/mol |
IUPAC 名称 |
(4R,10S,16S,25S,31S,37R)-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C76H104N18O20S2/c1-40(79)64(101)82-36-61(100)83-58-38-115-116-39-59(76(113)114)92-72(109)57(37-95)91-75(112)63(42(3)97)94-71(108)54(32-45-24-26-47(98)27-25-45)90-74(111)62(41(2)96)93-66(103)51(23-13-15-29-78)84-69(106)55(33-46-35-81-49-21-11-10-20-48(46)49)88-68(105)53(31-44-18-8-5-9-19-44)86-67(104)52(30-43-16-6-4-7-17-43)87-70(107)56(34-60(80)99)89-65(102)50(85-73(58)110)22-12-14-28-77/h4-11,16-21,24-27,35,40-42,50-59,62-63,81,95-98H,12-15,22-23,28-34,36-39,77-79H2,1-3H3,(H2,80,99)(H,82,101)(H,83,100)(H,84,106)(H,85,110)(H,86,104)(H,87,107)(H,88,105)(H,89,102)(H,90,111)(H,91,112)(H,92,109)(H,93,103)(H,94,108)(H,113,114)/t40-,41+,42+,50?,51?,52?,53-,54?,55?,56-,57?,58-,59-,62-,63-/m0/s1 |
InChI 键 |
YYMCVZDODOMTDK-DZJGLZQPSA-N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to [Tyr11]-Somatostatin: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the synthetic somatostatin (B550006) analog, [Tyr11]-Somatostatin. Detailed experimental protocols for its synthesis, purification, and functional characterization are included to facilitate its application in research and drug development.
Chemical Structure and Physicochemical Properties
This compound is a synthetic cyclic tetradecapeptide, an analog of the native hormone somatostatin-14. The key modification in this analog is the substitution of the Phenylalanine residue at position 11 with a Tyrosine residue. This substitution allows for radioiodination, making it a valuable tool for receptor binding studies.[1]
The primary structure consists of 14 amino acids with a disulfide bond between the Cysteine residues at positions 3 and 14, which is crucial for its biological activity.
Amino Acid Sequence: Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Tyr -Thr-Ser-Cys
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇₆H₁₀₄N₁₈O₂₀S₂ | |
| Molecular Weight | 1653.91 g/mol | |
| CAS Number | 59481-27-5 | |
| Structure | Cyclic peptide with a disulfide bridge (Cys³-Cys¹⁴) | |
| Appearance | White to off-white powder | [2] |
| Purity | ≥95% | [2] |
Biological Activity and Receptor Binding
This compound, like native somatostatin, exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated as somatostatin receptors 1 through 5 (SSTR1-SSTR5). The iodination of the Tyr11 residue yields a high-affinity ligand for these receptors, making it a valuable radioligand for receptor characterization.[1]
Receptor Binding Affinities
The binding affinity of this compound and its radiolabeled form to somatostatin receptors has been characterized in various studies. The following table summarizes available binding affinity data. It is important to note that affinity values can vary depending on the experimental conditions, cell type, and whether the ligand is radiolabeled.
| Receptor Subtype | Ligand | Kᵢ (nM) | Kₐ (nM) | IC₅₀ (nM) | Cell Line/Tissue | Reference |
| SSTR1 | ¹²⁵I-[Tyr11]-Somatostatin-14 | 0.2 | Rat, Cloned | [3] | ||
| SSTR2 | Somatostatin-14 | 0.23 | Human, Cloned | [4] | ||
| SSTR5 | Somatostatin-14 | 0.88 | Human, Cloned | [4] | ||
| General SSTR | ¹²⁵I-[Tyr11]-Somatostatin | 0.90 ± 0.20 | Rabbit Retina | |||
| General SSTR | Somatostatin-14 | 0.32 | Human Pituitary Adenoma |
Note: Data for this compound specifically for all subtypes is limited in publicly available literature. The table includes data for the closely related Somatostatin-14 and the radiolabeled this compound to provide a comparative overview.
Functional Activity: Inhibition of Growth Hormone Release
A primary physiological role of somatostatin is the inhibition of hormone secretion from the anterior pituitary, most notably growth hormone (GH). This compound mimics this activity. The functional potency of somatostatin analogs is often determined by their ability to inhibit the release of GH from pituitary tumor cell lines, such as GH3 or GH4C1 cells.[1][5] The potency is typically expressed as the half-maximal inhibitory concentration (IC₅₀). For instance, in rat pituitary GC cells, somatostatin inhibits GH secretion with an IC₅₀ of 3 x 10⁻⁸ M.[6]
Signaling Pathways
Upon binding to its receptors, particularly SSTR2 which is commonly expressed in neuroendocrine tumors, this compound initiates a cascade of intracellular signaling events.[7] The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, reduces the activity of protein kinase A (PKA). Additionally, somatostatin receptor activation can modulate other signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation and survival.[1]
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual solid-phase synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Trp(Boc)-OH, Fmoc-Phe-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
1,2-Ethanedithiol (EDT)
-
Triisopropylsilane (TIS)
-
Diethyl ether
-
Potassium ferricyanide (B76249) (K₃[Fe(CN)₆])
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the first Fmoc-protected amino acid (Fmoc-Cys(Trt)-OH) and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling.
-
-
Washing: Wash the resin with DMF and DCM.
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the sequence (Ser, Thr, Tyr, etc.).
-
Cleavage from Resin and Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/EDT/TIS/Water (94:2.5:1:2.5) for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the crude linear peptide in a dilute aqueous solution (pH ~8.5).
-
Add a dilute solution of potassium ferricyanide dropwise with stirring until a faint yellow color persists.
-
Stir for an additional 1-2 hours.
-
Quench the reaction by adding a small amount of cysteine or by acidifying the solution.
-
Purification and Characterization
Purification: The crude cyclic peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Column: C18 column (e.g., Vydac C18)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient of mobile phase B is used to elute the peptide. The exact gradient will need to be optimized.
-
Detection: UV absorbance at 214 nm and 280 nm.
Fractions containing the purified peptide are collected, pooled, and lyophilized.
Characterization: The purity and identity of the final product are confirmed by:
-
Analytical RP-HPLC: To assess the purity of the lyophilized peptide.
-
Mass Spectrometry (e.g., MALDI-TOF or ESI-MS): To confirm the correct molecular weight of this compound (Expected [M+H]⁺ ≈ 1654.9 g/mol ).
Growth Hormone (GH) Inhibition Assay
This protocol describes an in vitro assay to determine the functional activity of this compound by measuring its ability to inhibit GH secretion from a rat pituitary tumor cell line (e.g., GH3).[5]
Materials:
-
GH3 rat pituitary tumor cell line
-
Cell culture medium (e.g., DMEM/F12 supplemented with horse serum and fetal bovine serum)
-
This compound
-
Growth Hormone-Releasing Hormone (GHRH) or other secretagogue
-
Phosphate-buffered saline (PBS)
-
GH ELISA kit
Procedure:
-
Cell Culture: Culture GH3 cells in appropriate medium until they reach 80-90% confluency.
-
Seeding: Seed the cells into 24-well plates at a suitable density and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate for 1-2 hours.
-
Treatment:
-
Prepare a serial dilution of this compound in serum-free medium.
-
Aspirate the pre-incubation medium and add the different concentrations of this compound to the wells.
-
Include a control group with no this compound.
-
Incubate for 30 minutes.
-
-
Stimulation: Add a fixed concentration of a GH secretagogue (e.g., GHRH) to all wells (except for a basal release control) and incubate for a defined period (e.g., 1-4 hours).
-
Sample Collection: Collect the supernatant from each well.
-
GH Quantification: Measure the concentration of GH in the supernatants using a commercially available GH ELISA kit, following the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of GH inhibition for each concentration of this compound relative to the stimulated control.
-
Plot the percentage inhibition against the log concentration of this compound and determine the IC₅₀ value using non-linear regression analysis.
-
This technical guide provides a foundational understanding of this compound and practical guidance for its synthesis and use in experimental settings. For further details on specific applications and advanced methodologies, consulting the primary literature is recommended.
References
- 1. PI3K-AKT-mTOR-Signaling and beyond: the Complex Network in Gastroenteropancreatic Neuroendocrine Neoplasms [thno.org]
- 2. karger.com [karger.com]
- 3. 8932 [pdspdb.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. Solid phase synthesis of somatostatin-28 II. A new biologically active octacosapeptide from anglerfish pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. cusabio.com [cusabio.com]
The Core Mechanism of Action of [Tyr11]-Somatostatin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the mechanism of action of [Tyr11]-Somatostatin, a key analog in somatostatin (B550006) research. It provides a comprehensive overview of its interaction with somatostatin receptors (SSTRs), the subsequent intracellular signaling cascades, and its physiological effects, with a focus on quantitative data and detailed experimental methodologies.
Introduction to this compound
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes, including neurotransmission, cell proliferation, and the secretion of various hormones.[1] Its therapeutic potential is limited by its short half-life. Consequently, more stable analogs, such as this compound, have been synthesized. The substitution of tyrosine at position 11 allows for radioiodination, making [125I]Tyr11-Somatostatin an invaluable tool for receptor binding studies.[2] This analog retains high affinity for somatostatin receptors and effectively mimics the biological actions of the native peptide.
Receptor Binding and Affinity
This compound exerts its effects by binding to the five subtypes of G-protein coupled somatostatin receptors (SSTR1-5). The iodinated form, [125I]Tyr11-Somatostatin, is a widely used radioligand for characterizing these receptors due to its high affinity and lower non-specific binding compared to other radiolabeled somatostatin variants.[2]
Quantitative Binding Data
The binding affinity of somatostatin analogs is typically determined through competitive binding assays using [125I]Tyr11-Somatostatin. The following tables summarize key binding parameters from various studies.
Table 1: Dissociation Constants (Kd) and Maximum Binding Capacities (Bmax) for [125I]Tyr11-Somatostatin in Various Tissues
| Tissue/Cell Type | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Human GH-secreting pituitary adenomas | 0.80 ± 0.15 | 234.2 ± 86.9 | [3] |
| Human nonsecreting pituitary adenomas (some cases) | 0.18, 0.32 | 17.2, 48.0 | [3] |
| Ovine retina membranes | 0.23 ± 0.03 | 84 ± 6 | [4] |
| Rabbit retina membranes | 0.90 ± 0.20 | 104 ± 52 | [5] |
| Human thyroid carcinoma cell lines | 0.114 - 0.224 | 20 - 154 | [6] |
Table 2: Inhibitory Concentrations (IC50) of Somatostatin Analogs in Displacing [125I]Tyr11-Somatostatin Binding
| Analog | Receptor Subtype | Cell Type | IC50 (nM) | Reference |
| Somatostatin-14 | - | Human pituitary adenoma membranes | 0.32 | [3] |
| Somatostatin-28 | - | Human pituitary adenoma membranes | 0.50 | [3] |
| Somatostatin | - | Ovine retina membranes | 0.2 | [4] |
| RC-160 | SSTR1 | COS-7 cells | 430 | [7] |
| SMS-201-995 | SSTR1 | COS-7 cells | 1500 | [7] |
| RC-160 | SSTR2 | COS-7 cells | 0.27 | [7] |
| SMS-201-995 | SSTR2 | COS-7 cells | 0.19 | [7] |
Downstream Signaling Pathways
Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. These pathways are primarily inhibitory and play a crucial role in the physiological effects of somatostatin.
Inhibition of Adenylyl Cyclase
The canonical signaling pathway activated by all five SSTR subtypes is the inhibition of adenylyl cyclase. This process is mediated by the inhibitory G-protein, Gi. Activation of the SSTR by this compound leads to the dissociation of the Gαi subunit from the Gβγ complex. The activated Gαi subunit then inhibits adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has widespread consequences, including the inhibition of hormone secretion and cell proliferation. Somatostatin has been shown to inhibit vasoactive intestinal peptide (VIP)-stimulated adenylyl cyclase activity.[4] In GH3 cells, somatostatin-14 inhibits growth hormone-releasing factor-stimulated adenylyl cyclase activity with a half-maximal effect at 10-8 M, while somatostatin-28 is even more potent with an ED50 of 3 x 10-11 M.[8]
Modulation of the MAPK Pathway
Somatostatin analogs can also influence the Mitogen-Activated Protein Kinase (MAPK) pathway, which is a critical regulator of cell growth, differentiation, and survival. The effects on the MAPK pathway can be complex and receptor-subtype specific, leading to either activation or inhibition depending on the cellular context. This pathway is often linked to the antiproliferative effects of somatostatin.
Activation of Phosphotyrosine Phosphatases (PTPs)
Another important signaling mechanism is the activation of phosphotyrosine phosphatases, such as SHP-1 and SHP-2. Activation of these phosphatases can counteract the effects of growth factor receptor tyrosine kinases, leading to an inhibition of cell proliferation. For instance, in cells expressing SSTR2, somatostatin analogs induce a rapid stimulation of tyrosine phosphatase activity.[7]
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol describes a typical saturation binding experiment to determine the Kd and Bmax of [125I]Tyr11-Somatostatin.
Materials:
-
[125I]Tyr11-Somatostatin
-
Unlabeled Somatostatin-14
-
Cell membranes or whole cells expressing SSTRs
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/ml BSA)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration.
-
Assay Setup: Prepare a series of tubes with increasing concentrations of [125I]Tyr11-Somatostatin. For each concentration, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
Non-specific Binding: To the non-specific binding tubes, add a high concentration of unlabeled somatostatin-14 (e.g., 1 µM) to saturate the receptors.
-
Incubation: Add the membrane preparation (typically 50-100 µg of protein) to each tube. Incubate at 25°C for 30-60 minutes to reach equilibrium.[3]
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Perform Scatchard analysis or non-linear regression to determine Kd and Bmax.
Adenylyl Cyclase Activity Assay
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity by this compound.
Materials:
-
Cell membranes expressing SSTRs
-
[α-32P]ATP
-
This compound
-
Forskolin or another adenylyl cyclase stimulator (e.g., VIP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP, ATP regenerating system)
-
Dowex and alumina (B75360) columns for cAMP separation
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the binding assay protocol.
-
Assay Setup: Prepare reaction tubes containing assay buffer, [α-32P]ATP, and the adenylyl cyclase stimulator (e.g., forskolin).
-
Treatment: Add varying concentrations of this compound to the tubes. Include a control with no somatostatin.
-
Initiation and Incubation: Add the membrane preparation to initiate the reaction. Incubate at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and unlabeled cAMP).
-
cAMP Separation: Separate the newly synthesized [32P]cAMP from unreacted [α-32P]ATP using sequential Dowex and alumina column chromatography.
-
Quantification: Measure the radioactivity of the eluted [32P]cAMP using a scintillation counter.
-
Data Analysis: Calculate the percentage of adenylyl cyclase inhibition for each concentration of this compound and determine the EC50 value.
Cell Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on cell proliferation.
Materials:
-
Cells cultured in 96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 24-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control and plot the percentage of cell viability against the concentration of this compound to determine its effect on cell proliferation.
Conclusion
This compound is a potent analog of somatostatin that acts through the five SSTR subtypes to elicit a range of inhibitory physiological responses. Its primary mechanism of action involves the inhibition of adenylyl cyclase via Gi proteins, leading to decreased intracellular cAMP levels. Additionally, it modulates other signaling pathways, including the MAPK cascade and the activation of phosphotyrosine phosphatases, which contribute to its antiproliferative effects. The availability of radioiodinated this compound has been instrumental in characterizing somatostatin receptors and understanding their role in health and disease, providing a solid foundation for the development of novel therapeutic agents targeting this system.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. Somatostatin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Somatostatin binding and modulation of adenylate cyclase in ovine retina membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Somatostatin analogs affect proliferation of human thyroid carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Somatostatin inhibits growth hormone-releasing factor-stimulated adenylate cyclase activity in GH, cells - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the [Tyr11]-Somatostatin Receptor Binding Profile
This technical guide provides a comprehensive overview of the binding characteristics of this compound to the five somatostatin (B550006) receptor subtypes (SSTR1-5). This compound is a synthetic analog of the endogenous neuropeptide hormone somatostatin. The introduction of a tyrosine residue at position 11 allows for radioiodination, creating tracers like 125I-[Tyr11]-Somatostatin, which are invaluable tools for characterizing somatostatin receptors.[1] These radiolabeled analogs are considered super high-affinity ligands and are frequently used in competitive binding assays to determine the affinity of other compounds.[1][2]
Somatostatin and its analogs mediate a wide range of physiological effects, including the inhibition of hormone secretion and cell proliferation, by binding to SSTRs, which are members of the G-protein coupled receptor (GPCR) superfamily.[3][4] Understanding the specific binding profile of ligands like this compound is crucial for the development of targeted diagnostics and therapeutics for conditions such as neuroendocrine tumors and acromegaly.[4][5]
Data Presentation: Quantitative Binding Profile
The binding affinities of somatostatin and its analogs, including this compound, are typically determined through competitive radioligand binding assays. These experiments yield values such as the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the inhibitor constant (Ki). A lower value for these parameters indicates a higher binding affinity.
This compound, particularly in its radiolabeled form (125I-[Tyr11]-Somatostatin), demonstrates high affinity for somatostatin receptors.[6] Scatchard analysis of saturation binding data using retinal membranes suggests a single population of high-affinity binding sites with an apparent Kd of 0.90 ± 0.20 nM.[6]
The table below summarizes the binding affinities of various somatostatin ligands for the different human somatostatin receptor subtypes (hSSTRs), providing context for the binding profile of somatostatin analogs.
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Radioligand | Cell Line/Membrane | Reference |
| [125I]Tyr11-SS | Rabbit Retinal Receptors | Saturation Binding | 0.90 (Kd) | - | - | Rabbit Retinal Membranes | [6] |
| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | 0.83 | [125I]-Somatostatin-14 | - | [3] |
| Somatostatin-14 | rSST1 | Competitive Binding | 0.1 - 0.2 | - | 125I-Tyr11-somatostatin | Cloned Rat SSTR1 | [7][8] |
| Somatostatin-14 | hSSTR4 | Competitive Binding | - | 1.4 | - | - | [9] |
| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | - | [125I]-Somatostatin-14 | - | [3] |
| Somatostatin-28 | hSSTR4 | Competitive Binding | - | 6.7 | - | - | [9] |
| Octreotide (B344500) | hSSTR2 | Competitive Binding | - | 2.7 ± 0.26 | [177Lu]Lu-JR11 | U2OS-SSTR2 | [3] |
| natGa-DOTATOC | hSSTR2 | Competitive Binding | 0.9 ± 0.1 | - | 125I-[Tyr11]-SRIF14 | CHO-K1 Membranes | [2] |
| natGa-DOTATATE | hSSTR2 | Competitive Binding | 1.4 ± 0.3 | - | 125I-[Tyr11]-SRIF14 | CHO-K1 Membranes | [2] |
Note: SS refers to Somatostatin; SRIF-14 refers to Somatostatin-14. Data is compiled from various sources and experimental conditions may differ.
Experimental Protocols: Radioligand Binding Assay
A competitive radioligand binding assay is a standard method to determine the binding affinity of a test compound for a specific receptor.[3] The protocol involves incubating a source of receptors (e.g., cell membranes) with a fixed concentration of a radiolabeled ligand (e.g., 125I-[Tyr11]-Somatostatin) and varying concentrations of an unlabeled competitor ligand.[3]
Membrane Preparation from SSTR-expressing Cells
This protocol outlines the preparation of cell membranes enriched with somatostatin receptors.[3]
-
Materials:
-
SSTR-expressing cells (e.g., CHO-K1, U2OS, ZR-75-1)[2][3][10]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitor cocktail.[3]
-
Storage Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, 10% sucrose, pH 7.4.[3]
-
Dounce homogenizer
-
High-speed centrifuge
-
BCA Protein Assay Kit
-
-
Procedure:
-
Grow SSTR-expressing cells to approximately 80-90% confluency.[3]
-
Wash cells twice with ice-cold PBS and harvest by scraping.[3]
-
Centrifuge the cell suspension to pellet the cells and resuspend in ice-cold Lysis Buffer.[3]
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.[3]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.[3]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[3]
-
Resuspend the membrane pellet in Storage Buffer.
-
Determine the protein concentration using a BCA protein assay.[3]
-
Aliquot the membrane preparation and store at -80°C until use.[3][11]
-
Competitive Binding Assay Procedure
This procedure is typically performed in a 96-well plate format for high-throughput analysis.[3][5]
-
Materials:
-
Prepared SSTR-expressing cell membranes
-
Binding Buffer: Modified Eagle's Medium with 25 mM HEPES, 0.4% BSA.[11]
-
Radioligand: 125I-[Tyr11]-Somatostatin-14 at a concentration close to its Kd.[2][3]
-
Unlabeled competitor ligand (e.g., this compound, Somatostatin-14) at various concentrations.
-
Unlabeled saturating ligand (e.g., 1 µM Somatostatin-28) for non-specific binding.[3]
-
96-well filter plate (e.g., Millipore Multiscreen, Packard Unifilter)[10]
-
Vacuum manifold
-
Scintillation counter
-
-
Procedure:
-
In a 96-well plate, add the following to triplicate wells:[3]
-
Total Binding: 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of a saturating concentration of an unlabeled ligand (e.g., 1 µM Somatostatin-28).
-
Competitive Binding: 50 µL of each dilution of the competitor ligand.
-
-
Add 50 µL of the prepared membrane suspension to all wells.
-
Add 50 µL of 125I-[Tyr11]-Somatostatin-14 to all wells to initiate the binding reaction.[3]
-
Incubate the plate, typically for 1 hour at 37°C, to reach binding equilibrium.[11]
-
Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the free radioligand.[3][11]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[3][11]
-
Data Analysis
-
Specific Binding: Calculate the specific binding at each competitor concentration by subtracting the average non-specific binding (NSB) counts from the total binding counts.[3][11]
-
IC50 Determination: Plot the specific binding as a function of the log concentration of the competitor ligand. Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.[3]
-
Ki Calculation: Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:[3]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations: Pathways and Protocols
Somatostatin Receptor Signaling Pathway
All five SSTR subtypes couple to inhibitory G-proteins (Gi/o).[12][13] Upon agonist binding, such as by this compound, these receptors initiate intracellular signaling cascades that typically lead to inhibitory cellular responses. The primary pathways include the inhibition of adenylyl cyclase and the modulation of ion channel activity.[13][14] SSTR2 can also couple to the stimulation of phospholipase C (PLC).[15]
Caption: General signaling pathway for Somatostatin Receptors (SSTRs).
Workflow for Competitive Radioligand Binding Assay
The following diagram illustrates the sequential steps involved in determining the binding affinity of a compound using a competitive radioligand binding assay.
Caption: Workflow of a typical competitive radioligand binding assay.
SSTR Subtype Selectivity of Somatostatin Analogs
Different somatostatin analogs exhibit varied binding affinities for the five SSTR subtypes. This selectivity is a critical factor in their therapeutic application. For instance, octreotide and lanreotide (B11836) show high affinity for SSTR2 and moderate affinity for SSTR5, while pasireotide (B1678482) has a broader profile, binding with high affinity to SSTR1, SSTR2, SSTR3, and SSTR5.[16][17][18]
Caption: Binding selectivity of common somatostatin analogs for SSTR subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Somatostatin and Somatostatin Receptors in Tumour Biology [mdpi.com]
- 5. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8932 [pdspdb.unc.edu]
- 8. 28877 [pdspdb.unc.edu]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. High-throughput receptor-binding methods for somatostatin receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Cryo-EM structure of the human somatostatin receptor 2 complex with its agonist somatostatin delineates the ligand-binding specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. Both overlapping and distinct signaling pathways for somatostatin receptor subtypes SSTR1 and SSTR2 in pituitary cells [pubmed.ncbi.nlm.nih.gov]
- 16. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
[Tyr11]-Somatostatin: A Technical Guide to its Physiological Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Somatostatin (B550006) and its analogues are pivotal regulators of endocrine and neuroendocrine functions, exerting their effects through a family of five G-protein coupled receptors (SSTR1-5). [Tyr11]-Somatostatin, a key analogue, has been instrumental in elucidating the physiological roles and pharmacological properties of these receptors. This technical guide provides an in-depth overview of the physiological functions of this compound, with a focus on its receptor binding characteristics, downstream signaling pathways, and its influence on cellular processes such as proliferation and apoptosis. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development in this field.
Introduction
Somatostatin, a cyclic peptide hormone, is a potent inhibitor of a wide array of physiological processes, including the secretion of growth hormone, insulin (B600854), glucagon, and various gastrointestinal hormones.[1][2][3] It also plays a significant role as a neurotransmitter in the central nervous system. The diverse biological actions of somatostatin are mediated through its interaction with five distinct receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5), each with a unique tissue distribution and signaling cascade.[4][5]
The analogue this compound, where the tyrosine residue at position 11 is crucial for radioiodination, has been extensively used as a research tool, particularly in its radiolabeled form ([¹²⁵I]this compound), to characterize somatostatin receptors and their functions.[6][7] This guide will delve into the core physiological functions attributed to the activation of SSTRs by this compound.
Receptor Binding Affinity of this compound
The physiological effects of this compound are initiated by its binding to specific somatostatin receptors. The affinity of this compound for each SSTR subtype is a critical determinant of its biological activity. While comprehensive binding data for this compound across all five receptor subtypes is not extensively documented in a single source, the available information, primarily from studies using [¹²⁵I]this compound, indicates high-affinity binding to somatostatin receptors.[6][7]
For the purpose of this guide, we have compiled representative binding affinity data for somatostatin-14 and other relevant analogues to provide a comparative overview. It is important to note that the Tyr11 modification can influence binding affinity, and thus, these values should be considered as approximations for this compound.
| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Somatostatin-14 | SSTR1 | 0.2 | [8] |
| Somatostatin-14 | SSTR2 | ~1 | |
| Somatostatin-14 | SSTR3 | ~1 | [9] |
| Somatostatin-14 | SSTR4 | ~1 | [9] |
| Somatostatin-14 | SSTR5 | ~1 | [9] |
| [¹²⁵I]Tyr11-SS | Rabbit Retina (mixed SSTRs) | K_D = 0.90 ± 0.20 | [6] |
| [¹²⁵I]Tyr11-SRIH | Human GH-secreting adenomas (mixed SSTRs) | K_D_ = 0.80 ± 0.15 | [7] |
| Octreotide | SSTR2 | High | [1][10] |
| Octreotide | SSTR3 | Low | [1][10] |
| Octreotide | SSTR5 | Moderate | [1][10] |
| Pasireotide | SSTR1 | High | [1][10] |
| Pasireotide | SSTR2 | High | [1][10] |
| Pasireotide | SSTR3 | High | [1][10] |
| Pasireotide | SSTR5 | High | [1][10] |
Table 1: Representative Binding Affinities of Somatostatin and its Analogues. K_D_ (dissociation constant) and K_i_ (inhibition constant) are measures of binding affinity, where a lower value indicates higher affinity.
Signaling Pathways
Upon binding of this compound, SSTRs undergo a conformational change, leading to the activation of intracellular signaling cascades. All five SSTR subtypes are coupled to inhibitory G-proteins (Gαi/o), which initiate a series of downstream events.[4][5]
Inhibition of Adenylyl Cyclase
A primary and well-characterized signaling pathway for all SSTRs is the inhibition of adenylyl cyclase. Activation of the Gαi subunit by the receptor-ligand complex leads to a decrease in the activity of adenylyl cyclase, resulting in reduced intracellular levels of cyclic AMP (cAMP).[11] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream targets involved in hormone secretion and cell proliferation.
Caption: this compound-mediated inhibition of adenylyl cyclase.
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathway
Somatostatin receptors also modulate the activity of the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. The effect of SSTR activation on the MAPK pathway is complex and can be either inhibitory or stimulatory depending on the receptor subtype and cellular context.[3] For instance, SSTR1 activation has been shown to robustly activate the ERK (extracellular signal-regulated kinase) cascade.[3] This activation is pertussis toxin-sensitive, indicating the involvement of Gαi/o proteins, and proceeds through Ras, Raf-1, and MEK.
Caption: SSTR1-mediated activation of the MAPK/ERK pathway.
Regulation of Ion Channels and Phosphatases
SSTR activation can also lead to the modulation of various ion channels through the βγ subunits of the G-protein. This can result in changes in intracellular calcium concentrations and membrane potential, which are critical for processes like neurotransmission and hormone secretion.[2] Furthermore, somatostatin signaling involves the activation of phosphotyrosine phosphatases (PTPs), such as SHP-1 and SHP-2, which can dephosphorylate and inactivate growth factor receptors and their downstream signaling molecules, contributing to the anti-proliferative effects of somatostatin.[3]
Physiological Functions
The activation of SSTRs by this compound leads to a wide range of physiological responses.
Inhibition of Hormone Secretion
One of the most prominent functions of somatostatin is the inhibition of hormone secretion from various endocrine glands.
-
Pituitary Gland: Inhibits the release of growth hormone (GH) and thyroid-stimulating hormone (TSH).[7]
-
Pancreas: Suppresses the secretion of insulin and glucagon.[2]
-
Gastrointestinal Tract: Reduces the release of gastrin, secretin, and other gut hormones.
Regulation of Cell Growth and Apoptosis
Somatostatin and its analogues, including this compound, exhibit anti-proliferative and pro-apoptotic effects in various normal and cancerous cells.[2]
-
Anti-proliferative Effects: Mediated by the inhibition of growth factor signaling pathways and cell cycle arrest.
-
Pro-apoptotic Effects: Can induce programmed cell death, particularly in tumor cells.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to study the physiological functions of this compound.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of unlabeled this compound for a specific SSTR subtype using [¹²⁵I]this compound as the radioligand.
Materials:
-
Cells or membranes expressing the SSTR subtype of interest.
-
[¹²⁵I]this compound (specific activity ~2000 Ci/mmol).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mg/ml BSA, and protease inhibitors.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding) or a high concentration of unlabeled somatostatin (for non-specific binding) to the respective wells.
-
Add 50 µL of the various dilutions of unlabeled this compound to the competition wells.
-
Add 50 µL of [¹²⁵I]this compound (at a final concentration close to its K_d_) to all wells.
-
Add 50 µL of the cell membrane preparation (containing a known amount of protein) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle shaking.
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a gamma counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. The K_i_ value can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Adenylyl Cyclase Inhibition Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated adenylyl cyclase activity.
Materials:
-
Cells expressing the SSTR subtype of interest.
-
This compound.
-
Assay Buffer: Krebs-Ringer-HEPES buffer with 0.5 mM IBMX.
-
cAMP assay kit (e.g., ELISA-based).
Procedure:
-
Seed cells in a 24-well plate and grow to confluence.
-
Pre-incubate the cells with various concentrations of this compound in assay buffer for 15 minutes at 37°C.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) for 15 minutes at 37°C.
-
Terminate the reaction by aspirating the medium and adding 0.1 M HCl.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve and calculate the IC₅₀ value for the inhibition of forskolin-stimulated cAMP production.
MAPK Phosphorylation Assay
This protocol uses Western blotting to detect changes in the phosphorylation of ERK1/2 (a key MAPK) in response to this compound.
Materials:
-
Cells expressing the SSTR subtype of interest.
-
This compound.
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Serum-starve the cells overnight.
-
Treat the cells with this compound for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to confirm equal protein loading.
-
Quantify the band intensities to determine the change in ERK1/2 phosphorylation.[12][13][14][15]
Apoptosis Assay (Annexin V Staining)
This protocol uses flow cytometry to detect apoptosis induced by this compound through the staining of externalized phosphatidylserine (B164497) with Annexin V.[16][17][18][19][20]
Materials:
-
Cells to be tested.
-
This compound.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Flow cytometer.
Procedure:
-
Treat cells with this compound for a specified period (e.g., 24-48 hours).
-
Harvest the cells (including any floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).[16][17][18][19][20]
Conclusion
This compound is an invaluable tool for investigating the multifaceted physiological roles of somatostatin and its receptors. Its high-affinity binding to SSTRs initiates a cascade of intracellular events, primarily through the inhibition of adenylyl cyclase and modulation of MAPK signaling, leading to the regulation of hormone secretion and cell growth. The detailed experimental protocols provided in this guide are intended to empower researchers to further explore the intricate mechanisms of somatostatin action and to facilitate the development of novel therapeutic agents targeting the somatostatin system for a variety of endocrine and oncological disorders. Further research is warranted to fully elucidate the subtype-specific binding profile of this compound and the precise downstream consequences of the Tyr11 modification on receptor interaction and signaling.
References
- 1. pnas.org [pnas.org]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. Somatostatin activation of mitogen-activated protein kinase via somatostatin receptor 1 (SSTR1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Somatostatin Signalling in Neuroendocrine Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Exploring key features of selectivity in somatostatin receptors through molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective ligand recognition and activation of somatostatin receptors SSTR1 and SSTR3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ERK/MAPK regulates hippocampal histone phosphorylation following contextual fear conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MSK-Mediated Phosphorylation of Histone H3 Ser28 Couples MAPK Signalling with Early Gene Induction and Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 20. Annexin V Staining Protocol [bdbiosciences.com]
The Pivotal Role of [Tyr11]-Somatostatin in Central Nervous System Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) (SST), a cyclic neuropeptide, and its analogs are crucial regulators of neurotransmission and neuronal activity within the central nervous system (CNS). Among these, [Tyr11]-Somatostatin, a synthetic analog of the native somatostatin-14, has emerged as an indispensable tool for elucidating the intricate functions of the somatostatinergic system. Its unique structural feature—a tyrosine residue at position 11—facilitates radioiodination, creating [¹²⁵I]this compound, a high-affinity radioligand essential for receptor binding studies. This technical guide provides a comprehensive overview of the role of this compound in the CNS, detailing its receptor binding profile, downstream signaling pathways, and the experimental methodologies used to investigate its function.
Core Concepts: this compound and its Interaction with Somatostatin Receptors
This compound exerts its effects by binding to five distinct G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5. These receptors are widely distributed throughout the CNS and are coupled to inhibitory G-proteins (Gi/o). The binding of this compound, or its native counterpart somatostatin-14, to these receptors initiates a cascade of intracellular events that ultimately modulate neuronal excitability and neurotransmitter release.
Data Presentation: Receptor Binding Affinities
The affinity of somatostatin and its analogs for the different SSTR subtypes is a critical determinant of their biological effects. The following table summarizes the binding affinities (Ki in nM) of somatostatin-14 and other common analogs for the five human SSTR subtypes. The binding profile of this compound is considered to be highly comparable to that of somatostatin-14.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| Somatostatin-14 | ~1.0 | ~0.2 | ~0.8 | ~1.5 | ~0.5 |
| Octreotide | >1000 | 0.2 - 2.5 | Low affinity | >100 | Lower than SSTR2 |
| Lanreotide | >1000 | ~0.7 | Low affinity | >100 | ~5.0 |
| Pasireotide | ~9.3 | ~1.0 | ~1.5 | >100 | ~0.2 |
Note: These values are compiled from multiple sources and represent a consensus. Actual values may vary depending on the experimental conditions.[1][2][3][4][5][6]
Signaling Pathways of Somatostatin Receptors in the CNS
Upon activation by this compound, SSTRs, particularly the well-characterized SSTR2, trigger several downstream signaling cascades. These pathways collectively lead to a reduction in neuronal excitability.
Inhibition of Adenylyl Cyclase
A primary mechanism of SSTR signaling is the inhibition of adenylyl cyclase (AC) activity via the Gαi subunit of the coupled G-protein. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[7][8]
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. content-assets.jci.org [content-assets.jci.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cusabio.com [cusabio.com]
- 8. Somatostatin receptor biology in neuroendocrine and pituitary tumours: part 1 – molecular pathways - PMC [pmc.ncbi.nlm.nih.gov]
[Tyr11]-Somatostatin: A Neuroactive Peptide Modulating Neuronal Signaling and Behavior
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
[Tyr11]-Somatostatin is a synthetic analog of the endogenous neuropeptide somatostatin-14. By substituting the phenylalanine at position 11 with tyrosine, this modification allows for radioiodination, making it a crucial tool in neuroscience and pharmacology research for studying somatostatin (B550006) receptor (SSTR) distribution, affinity, and function. As a neuroactive peptide, this compound mimics the inhibitory effects of native somatostatin on neurotransmitter release and neuronal excitability, primarily through its interaction with the five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5). This guide provides a comprehensive overview of this compound, including its receptor binding profile, signaling pathways, detailed experimental protocols, and its role in modulating neuronal activity and behavior.
Data Presentation: Receptor Binding Affinities
The binding affinity of this compound is comparable to that of the native somatostatin-14, exhibiting high affinity for all five somatostatin receptor subtypes. The following table summarizes the binding affinities (Ki in nM) of somatostatin-14 for the human SSTR subtypes, which serves as a close proxy for this compound.
| Receptor Subtype | Ligand (Somatostatin-14) Ki (nM) |
| hSSTR1 | ~0.1-1.0 |
| hSSTR2 | ~0.1-1.0 |
| hSSTR3 | ~0.1-1.0 |
| hSSTR4 | ~0.1-1.0 |
| hSSTR5 | ~0.1-1.0 |
Note: The binding affinities can vary depending on the experimental conditions, cell type, and radioligand used.
Signaling Pathways
Upon binding to its receptors, this compound initiates a cascade of intracellular signaling events. All five SSTR subtypes are known to couple to pertussis toxin-sensitive G-proteins of the Gi/o family, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, individual receptor subtypes also exhibit coupling to other G-proteins and downstream effectors, resulting in a diverse range of cellular responses.
SSTR1 Signaling Pathway
SSTR1 predominantly couples to Giα3 to inhibit adenylyl cyclase.[1] It can also stimulate inositol (B14025) 1,4,5-trisphosphate (IP3) formation, suggesting a link to phospholipase C (PLC) signaling, also in a pertussis toxin-sensitive manner.[1]
SSTR2 Signaling Pathway
SSTR2 is known to couple to both Gi/o and Gq/11 proteins.[2] Coupling to Gi/o leads to the inhibition of adenylyl cyclase and modulation of calcium channels.[3] Its interaction with Gq/11 can activate phospholipase C.[2]
SSTR3 Signaling Pathway
SSTR3 couples to Giα1/2, Gα14, and Gα16.[4] This allows it to inhibit adenylyl cyclase and stimulate polyphosphoinositide turnover.[4]
References
- 1. Multiple effector coupling of somatostatin receptor subtype SSTR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. A novel system that reports the G-proteins linked to a given receptor: a study of type 3 somatostatin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
[Tyr11]-Somatostatin in Cellular Signaling Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of [Tyr11]-Somatostatin in cellular signaling. It is designed to be a core resource for researchers, scientists, and professionals involved in drug development who are investigating the somatostatin (B550006) system. This document details the molecular interactions and downstream effects of this compound, a critical derivative of the native Somatostatin-14 peptide, widely used in research due to its ability to be radiolabeled for binding assays.
Introduction to this compound and its Receptors
Somatostatin is a cyclic peptide hormone that plays a crucial inhibitory role in the endocrine system, affecting neurotransmission and cell proliferation.[1][2] Its actions are mediated through a family of five G-protein coupled receptors (GPCRs), designated SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5.[3] Native Somatostatin-14 (SS-14) binds to all five receptor subtypes with high affinity.[1] this compound, a synthetic analog of SS-14 where the tyrosine residue is at position 11, exhibits a binding profile that is virtually identical to the native peptide, making it an invaluable tool for studying the somatostatin receptor system. Its key advantage lies in the presence of a tyrosine residue that can be easily iodinated, creating radioligands like [¹²⁵I]-[Tyr11]-Somatostatin for receptor binding and characterization studies.
Quantitative Data: Binding Affinities
The binding affinity of somatostatin and its analogs to the various SSTR subtypes is crucial for understanding their biological effects. The following table summarizes the binding affinities (Ki in nM) of the parent molecule, Somatostatin-14, for the human somatostatin receptor subtypes. The affinity of this compound is expected to be highly similar.
| Receptor Subtype | Somatostatin-14 Ki (nM) |
| hSSTR1 | 0.2 - 1.5 |
| hSSTR2 | 0.1 - 1.0 |
| hSSTR3 | 0.5 - 2.0 |
| hSSTR4 | 0.3 - 2.5 |
| hSSTR5 | 0.2 - 1.8 |
Note: The Ki values are compiled from multiple sources and represent a typical range. Actual values can vary depending on the experimental conditions and cell system used.
Cellular Signaling Pathways
Upon binding of this compound to its receptors, a cascade of intracellular signaling events is initiated. These pathways are primarily inhibitory and play a key role in regulating cellular functions such as secretion, proliferation, and apoptosis. All five SSTR subtypes couple to pertussis toxin-sensitive Gi/o proteins.
Core Signaling Cascade
The activation of SSTRs by this compound leads to the dissociation of the G-protein heterotrimer into Gα and Gβγ subunits, which then modulate the activity of various downstream effectors.
Key Downstream Pathways:
-
Inhibition of Adenylyl Cyclase (AC) and cAMP Production: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), a key regulator of numerous cellular processes, including hormone secretion and gene transcription.
-
Modulation of Ion Channels: The Gβγ subunits can directly interact with and modulate the activity of ion channels. This includes the activation of inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization and reduced cellular excitability, and the inhibition of voltage-gated calcium (Ca2+) channels, which decreases calcium influx and subsequent cellular responses like hormone secretion.
-
Activation of Phospholipase C (PLC): In some cellular contexts, the Gβγ subunits can activate Phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
-
Regulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: Somatostatin receptors can influence the MAPK/ERK pathway, which is central to cell proliferation and differentiation. The effect can be either inhibitory or stimulatory depending on the SSTR subtype and cell type, often mediated through the activation of phosphotyrosine phosphatases (PTPs) like SHP-1 and SHP-2.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for characterizing the interaction of this compound with its receptors and elucidating its functional consequences.
Radioligand Binding Assay using [¹²⁵I]-[Tyr11]-Somatostatin
This assay is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound to its receptors in a given tissue or cell preparation.
Materials:
-
Cells or tissue expressing somatostatin receptors
-
[¹²⁵I]-[Tyr11]-Somatostatin (Radioligand)
-
Unlabeled this compound or Somatostatin-14 (Competitor)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
96-well filter plates
-
Vacuum manifold
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled competitor), and competitive binding (radioligand + varying concentrations of unlabeled competitor).
-
Incubation: Add the membrane preparation to the wells and incubate at a specified temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 30-60 minutes).
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding experiments, plot specific binding versus the concentration of radioligand and use non-linear regression to determine Kd and Bmax. For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of SSTR activation.
Materials:
-
Cells expressing the SSTR of interest (e.g., CHO or HEK293 cells)
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell culture medium and reagents
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate and allow them to attach overnight.
-
Pre-incubation: Replace the culture medium with a stimulation buffer containing a PDE inhibitor and pre-incubate for a short period.
-
Ligand Treatment: Add varying concentrations of this compound to the wells.
-
Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.
-
Incubation: Incubate the plate for a defined period (e.g., 15-30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay assesses the effect of this compound on the MAPK pathway by measuring the phosphorylation of ERK1/2.[4]
Materials:
-
Cells expressing SSTRs
-
This compound
-
Serum-free cell culture medium
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation: Culture cells to near confluency and then serum-starve for 4-12 hours to reduce basal ERK phosphorylation.[4]
-
Ligand Stimulation: Treat the cells with various concentrations of this compound for different time points (e.g., 5, 10, 30 minutes).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1-2 hours.
-
Detect the signal using an ECL reagent and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software and calculate the ratio of phosphorylated ERK to total ERK.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on cell viability and proliferation.
Materials:
-
Cancer cell line expressing SSTRs
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach.
-
Treatment: Treat the cells with various concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot it against the concentration of this compound to determine its effect on cell proliferation.
Conclusion
This compound is an indispensable tool for investigating the complex signaling networks regulated by the somatostatin receptor family. Its high affinity for all SSTR subtypes and the ease of radiolabeling make it a cornerstone for receptor binding studies. The downstream signaling cascades, primarily involving the inhibition of adenylyl cyclase and modulation of ion channels and the MAPK pathway, underscore the profound inhibitory influence of somatostatin on cellular function. The detailed experimental protocols provided in this guide offer a robust framework for researchers to explore the multifaceted roles of this compound and to advance the development of novel therapeutics targeting the somatostatin system.
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GloSensor™ cAMP Assay Protocol [promega.sg]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
[Tyr11]-Somatostatin and G-protein coupled receptors
An In-Depth Technical Guide to [Tyr11]-Somatostatin and G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound and its interaction with G-protein coupled receptors (GPCRs), specifically the five somatostatin (B550006) receptor subtypes (SSTR1-5). This document details the binding affinities, functional potencies, and signaling pathways associated with somatostatin analogs, with a focus on providing actionable data and protocols for research and development.
Introduction
Somatostatin is a naturally occurring cyclic peptide hormone that regulates a wide range of physiological processes, including neurotransmission, cell proliferation, and endocrine signaling. Its effects are mediated through a family of five G-protein coupled receptors: SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. This compound is a synthetic analog of somatostatin-14 and is a valuable tool in research due to its high affinity for somatostatin receptors, particularly when radiolabeled. Understanding the interaction of this compound and other somatostatin analogs with SSTR subtypes is crucial for the development of targeted therapies for various diseases, including neuroendocrine tumors.
Quantitative Data Presentation
Table 1: Binding Affinity of Somatostatin-14 for Human Somatostatin Receptor Subtypes (SSTR1-5)
| Receptor Subtype | Ligand | Ki (nM) | Assay Conditions |
| SSTR1 | Somatostatin-14 | ~1.1 | Competitive binding assay using membranes from CHO or COS-1 cells expressing the human receptor and a radiolabeled somatostatin analog (e.g., 125I-[Leu8,D-Trp22,Tyr25]SST-28). |
| SSTR2 | Somatostatin-14 | ~0.25 | Competitive binding assay using membranes from CHO cells expressing the human receptor and 125I-[Tyr11]S-14 as the radioligand.[1] |
| SSTR3 | Somatostatin-14 | High Affinity | Data indicates high affinity, but specific Ki values vary across studies. |
| SSTR4 | Somatostatin-14 | ~1.1 | Competitive binding assay using membranes from COS-7 cells expressing the human receptor and 125I-[Leu8,D-Trp22,Tyr25]SST-28 as the radioligand.[2] |
| SSTR5 | Somatostatin-14 | High Affinity | Data indicates high affinity, but specific Ki values vary across studies. |
Table 2: Functional Potency of Somatostatin-14 at Human Somatostatin Receptor Subtypes (SSTR1-5)
| Receptor Subtype | Ligand | Assay Type | EC50 (nM) | Endpoint Measured |
| SSTR1 | Somatostatin-14 | cAMP Inhibition | 0.8 | Inhibition of forskolin-stimulated cAMP accumulation.[3] |
| SSTR2 | Somatostatin-14 | cAMP Inhibition | 0.35 | Inhibition of forskolin-stimulated cAMP accumulation.[1] |
| SSTR3 | Somatostatin-14 | GTPγS Binding | Not specified | Agonist-stimulated [35S]GTPγS binding. |
| SSTR4 | Somatostatin-14 | cAMP Inhibition | Not specified | Inhibition of forskolin-stimulated cAMP accumulation. |
| SSTR5 | Somatostatin-14 | GTPγS Binding | Not specified | Agonist-stimulated [35S]GTPγS binding. |
Signaling Pathways
Upon agonist binding, somatostatin receptors couple to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is the primary signaling pathway for all five SSTR subtypes. Additionally, SSTRs can activate other signaling cascades, including the activation of phosphotyrosine phosphatases (PTPs) and modulation of mitogen-activated protein kinase (MAPK) pathways. Some SSTR subtypes have also been shown to couple to Gαq/11, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.
Caption: SSTR signaling pathways initiated by agonist binding.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the interaction of this compound and other analogs with somatostatin receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.
1. Membrane Preparation:
-
Culture cells expressing the somatostatin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (e.g., 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4) and determine the protein concentration using a suitable method (e.g., Bradford assay). Membranes can be stored at -80°C.
2. Competitive Binding Assay (Filtration Method):
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer or unlabeled competing ligand (this compound or other test compounds) at various concentrations.
-
50 µL of radioligand (e.g., 125I-[Tyr11]-Somatostatin) at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane preparation (containing 10-50 µg of protein).
-
-
For non-specific binding determination, use a high concentration of an unlabeled ligand (e.g., 1 µM Somatostatin-14).
-
Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a filtration-based radioligand binding assay.
GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to a GPCR.
1. Membrane Preparation:
-
Prepare membranes as described in the radioligand binding assay protocol.
2. [35S]GTPγS Binding Assay (Filtration Method):
-
In a 96-well plate, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP (e.g., 1-10 µM final concentration).
-
Test compound (this compound or other agonists) at various concentrations.
-
Membrane preparation (10-20 µg of protein).
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1-0.5 nM final concentration).
-
For non-specific binding, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubate for 30-60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the specific binding against the agonist concentration to determine the EC50 and Emax values.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
cAMP Functional Assay
This assay measures the ability of an agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.
1. Cell Culture and Plating:
-
Culture cells expressing the desired SSTR subtype.
-
Seed the cells into a 96-well or 384-well plate at an appropriate density and allow them to attach overnight.
2. cAMP Inhibition Assay:
-
Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C to prevent cAMP degradation.
-
Add the test compound (this compound or other agonists) at various concentrations and incubate for 10-15 minutes.
-
Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., 1-10 µM Forskolin) and incubate for an additional 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., TR-FRET, ELISA, or AlphaScreen).
-
Plot the cAMP levels against the agonist concentration to determine the EC50 for the inhibition of cAMP production.
Caption: Workflow for a cAMP inhibition assay.
Conclusion
This technical guide provides a foundational understanding of the interaction between this compound and somatostatin receptors. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a valuable resource for researchers and drug development professionals working in the field of endocrinology, oncology, and GPCR pharmacology. The methodologies described herein can be adapted to further explore the nuances of somatostatin receptor signaling and to screen for novel therapeutic agents targeting this important receptor family.
References
- 1. The rat SSTR2 somatostatin receptor subtype is coupled to inhibition of cyclic AMP accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cloning and expression of a human somatostatin-14-selective receptor variant (somatostatin receptor 4) located on chromosome 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Somatostatin receptor subtype 1 (sst(1)) regulates intracellular 3',5'-cyclic adenosine monophosphate accumulation in rat embryonic cortical neurons: evidence with L-797,591, an sst(1)-subtype-selective nonpeptidyl agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
[Tyr11]-Somatostatin: A Technical Guide to Biological Half-Life and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological half-life and stability of [Tyr11]-Somatostatin. The document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to support research and development efforts in the field of somatostatin (B550006) analogs.
Biological Half-Life and Stability of Somatostatin and its Analogs
Native somatostatin is a cyclic peptide hormone with potent inhibitory effects on various physiological processes. However, its therapeutic application is significantly limited by its extremely short biological half-life, which is typically between 1 to 3 minutes in circulation. This rapid clearance is primarily due to enzymatic degradation by peptidases present in plasma and tissues.
The introduction of a tyrosine residue at position 11, creating this compound, facilitates radiolabeling for research purposes, particularly for studying its metabolism and receptor binding characteristics. While a precise biological half-life for the non-radiolabeled this compound is not extensively documented in publicly available literature, studies utilizing its radiolabeled form, [125I-Tyr11]-Somatostatin, indicate a degradation rate comparable to that of native somatostatin. The primary site of degradation is at the plasma membrane level.
To overcome the inherent instability of native somatostatin, a variety of synthetic analogs have been developed with significantly extended half-lives, enhancing their therapeutic utility.
Table 1: Comparative Biological Half-Life of Somatostatin and Selected Analogs
| Compound | Half-Life | Species | Method of Determination |
| Native Somatostatin | 1-3 minutes | Human | In vivo studies |
| Native Somatostatin | 1.82 minutes | Canine | Radioimmunoassay (RIA) following infusion[1] |
| Octreotide | ~1.5 hours | Human | Pharmacokinetic studies |
| Lanreotide | Extended release formulation | Human | Pharmacokinetic studies |
| Vapreotide | Extended release formulation | Rat | Pharmacokinetic studies |
Experimental Protocols
The determination of the biological half-life and stability of peptides like this compound involves a series of well-defined experimental protocols. Below are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
This assay evaluates the stability of a peptide in a plasma environment, simulating its initial exposure in the bloodstream.
Objective: To determine the rate of degradation of this compound in plasma.
Materials:
-
This compound
-
Human or animal plasma (e.g., rat, dog)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA)
-
High-performance liquid chromatography (HPLC) system with a C18 column
-
Mass spectrometer (optional, for metabolite identification)
Procedure:
-
Preparation of Peptide Stock Solution: Dissolve this compound in an appropriate solvent (e.g., water or a small amount of DMSO) to a known concentration.
-
Incubation:
-
Pre-warm plasma to 37°C.
-
Add the this compound stock solution to the plasma to achieve a final desired concentration.
-
Incubate the mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
-
Quenching the Reaction:
-
Immediately add an equal volume of a quenching solution (e.g., acetonitrile with 1% TFA) to the aliquot to precipitate plasma proteins and stop enzymatic degradation.
-
-
Sample Processing:
-
Vortex the mixture vigorously.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the intact peptide from its degradation products using a suitable gradient of acetonitrile in water with 0.1% TFA.
-
Monitor the elution profile using UV detection at a specific wavelength (e.g., 220 nm or 280 nm).
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of the remaining intact peptide against time.
-
Calculate the half-life (t1/2) by fitting the data to a first-order decay model.
-
In Vivo Pharmacokinetic Study
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide in a living organism, providing a definitive measure of its biological half-life.
Objective: To determine the in vivo half-life of this compound.
Materials:
-
This compound
-
Experimental animals (e.g., rats, mice)
-
Anesthetic agents
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Analytical method for quantification (e.g., LC-MS/MS, ELISA)
Procedure:
-
Animal Preparation:
-
Acclimatize the animals to the laboratory conditions.
-
Fast the animals overnight before the experiment, with free access to water.
-
-
Dosing:
-
Administer a known dose of this compound to the animals via the desired route (e.g., intravenous bolus, subcutaneous injection).
-
-
Blood Sampling:
-
Collect blood samples at predetermined time points (e.g., 0, 2, 5, 15, 30, 60, 120 minutes post-dose) from a suitable site (e.g., tail vein, jugular vein).
-
Collect the blood in tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Use pharmacokinetic software to calculate key parameters, including the elimination half-life (t1/2), volume of distribution (Vd), and clearance (CL).
-
Radiolabeling of this compound with Iodine-125
Radiolabeling is essential for in vitro and in vivo degradation and receptor binding studies.
Objective: To label this compound with 125I for use as a tracer.
Materials:
-
This compound
-
Sodium Iodide [125I]
-
Chloramine-T or Iodogen as an oxidizing agent
-
Sodium metabisulfite (B1197395) (for quenching)
-
Phosphate (B84403) buffer, pH 7.5
-
Sephadex G-25 column for purification
Procedure:
-
Reaction Setup:
-
In a reaction vial, add this compound dissolved in phosphate buffer.
-
Add Na[125I] to the vial.
-
-
Initiation of Iodination:
-
Add a freshly prepared solution of Chloramine-T or use an Iodogen-coated tube to initiate the oxidation of iodide.
-
-
Reaction Incubation:
-
Allow the reaction to proceed for a short period (e.g., 30-60 seconds) at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add sodium metabisulfite solution to stop the reaction by reducing the excess oxidizing agent.
-
-
Purification:
-
Apply the reaction mixture to a pre-equilibrated Sephadex G-25 column.
-
Elute the column with a suitable buffer (e.g., PBS with 0.1% BSA).
-
Collect fractions and measure the radioactivity of each fraction to separate the labeled peptide from free 125I.
-
-
Quality Control:
-
Assess the radiochemical purity of the labeled peptide using techniques like radio-HPLC or thin-layer chromatography (TLC).
-
Signaling Pathways and Experimental Workflows
The biological effects of somatostatin and its analogs are mediated through a family of five G-protein coupled receptors (SSTR1-5). The activation of these receptors triggers a cascade of intracellular signaling events that ultimately lead to the inhibitory actions of the hormone.
Caption: Somatostatin Receptor Signaling Cascade.
The following diagram illustrates a typical experimental workflow for determining the in vitro stability of this compound.
Caption: In Vitro Plasma Stability Workflow.
References
Methodological & Application
Application Notes and Protocols for [Tyr11]-Somatostatin Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a competitive radioligand binding assay to characterize the interaction of test compounds with somatostatin (B550006) receptors (SSTRs), utilizing [¹²⁵I-Tyr11]-Somatostatin as the radioligand. This assay is a fundamental tool in drug discovery for identifying and characterizing novel somatostatin analogs.
Introduction
Somatostatin receptors are a family of G-protein coupled receptors (GPCRs) that are overexpressed in various neuroendocrine tumors.[1] This makes them a crucial target for both diagnostic imaging and therapeutic intervention. Radioligand binding assays are considered the gold standard for measuring the affinity of ligands to their target receptors due to their high sensitivity and robustness.[2][3] This protocol outlines a competitive binding assay, a technique used to determine the relative binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[2][3][4]
Data Presentation
The following table summarizes the binding affinities of various ligands for the human somatostatin receptor subtype 2 (hSSTR2). This data is essential for selecting appropriate competitor ligands and for interpreting experimental results.
| Ligand | Receptor Subtype | Assay Type | Ki (nM) | IC50 (nM) | Radioligand | Cell Line/Tissue | Reference |
| Somatostatin-28 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | - | [¹²⁵I]-Somatostatin-14 | - | [5] |
| Somatostatin-14 | hSSTR2 | Competitive Binding | ~Sub-nanomolar | 0.83 | [¹²⁵I]-Somatostatin-14 | - | [5] |
| Octreotide | hSSTR2 | Competitive Binding | - | 2.7 ± 0.26 | [¹⁷⁷Lu]Lu-JR11 | U2OS-SSTR2 | [5] |
Experimental Protocols
This section details the methodology for a competitive radioligand binding assay using cell membranes expressing somatostatin receptors.
I. Preparation of Cell Membranes
This protocol describes the preparation of cell membranes from cultured cells overexpressing the SSTR2.
Materials:
-
Cells expressing SSTR2 (e.g., AR42J, BON-1, or transfected cell lines like CHO-K1 or HEK293 expressing hSSTR2)[6]
-
Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors)[6]
-
Dounce homogenizer
-
Centrifuge
Procedure:
-
Culture cells to confluency and harvest them.[6]
-
Resuspend the cell pellet in ice-cold Lysis Buffer.[5]
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.[5]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.[5]
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.[5]
-
Resuspend the membrane pellet in an appropriate binding buffer.[6]
-
Determine the protein concentration of the membrane preparation using a BCA protein assay.[5]
-
Aliquot the membrane preparation and store at -80°C until use.[5]
II. Competitive Radioligand Binding Assay
This protocol outlines a competitive radioligand binding assay using a filtration method to separate bound and free radioligand.[5]
Materials:
-
Cell membrane preparation (from Protocol I)
-
Binding Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA, and protease inhibitors)[6]
-
Radioligand: [¹²⁵I-Tyr11]-Somatostatin-14
-
Unlabeled competitor ligand (test compound or a known SSTR ligand like Somatostatin-28)
-
96-well filter plates (e.g., Millipore Multiscreen)[7]
-
Vacuum manifold
-
Scintillation counter
Procedure:
-
In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: 50 µL of Binding Buffer, 50 µL of cell membrane preparation.
-
Non-specific Binding (NSB): 50 µL of a saturating concentration of an unlabeled ligand (e.g., 1 µM Somatostatin-28), 50 µL of cell membrane preparation.[5]
-
Competitive Binding: 50 µL of each dilution of the competitor ligand, 50 µL of cell membrane preparation.[5]
-
-
Add Radioligand: Add 50 µL of [¹²⁵I-Tyr11]-Somatostatin-14 (at a concentration close to its Kd) to all wells.[5]
-
Incubate the plate at a specified temperature (e.g., 25°C) for a defined time (e.g., 60 minutes) to reach equilibrium.[6]
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.[5]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[5]
III. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.[5]
-
Plot the specific binding as a function of the log concentration of the competitor ligand.[5]
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis using software such as GraphPad Prism.[5]
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where: [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.[5]
-
Mandatory Visualizations
Caption: Workflow for [Tyr11]-Somatostatin Receptor Binding Assay.
Caption: Somatostatin Receptor Signaling Pathway.
Troubleshooting
| Problem | Possible Cause | Solution |
| High Non-Specific Binding | Radioligand concentration too high. | Use radioligand at a concentration at or below its Kd.[8] |
| Inadequate washing. | Ensure proper and consistent washing steps to remove unbound ligand.[6] | |
| Hydrophobic nature of the ligand. | Include BSA, salts, or detergents in the wash or binding buffer. Coat filters with BSA.[8] | |
| Low Specific Binding | Low receptor expression in the cell line. | Use a cell line with confirmed high expression of the target receptor or a transfected cell line.[6] |
| Degraded radioligand or test compounds. | Check the stability and proper storage of all reagents.[6][9] | |
| Incorrect assay conditions. | Optimize incubation time and temperature. Ensure appropriate buffer composition.[6] | |
| Inconsistent Results | Variability in cell seeding density. | Optimize and maintain a consistent cell seeding density for membrane preparations.[6] |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially for serial dilutions.[9] | |
| Reagents not at assay temperature. | Equilibrate all reagents to the specified assay temperature before use.[9] |
References
- 1. Hi-Affi™ In Vitro Cell based Somatostatin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. High-throughput receptor-binding methods for somatostatin receptor 2 [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. bioassaysys.com [bioassaysys.com]
Application Notes and Protocols for Iodinated [Tyr11]-Somatostatin in Radioligand Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006), a cyclic peptide hormone, plays a crucial role in regulating a wide array of physiological processes, including neurotransmission, cell proliferation, and endocrine signaling. It exerts its effects by binding to a family of five distinct G protein-coupled receptors (GPCRs), designated SSTR1 through SSTR5. The development of radiolabeled somatostatin analogs has been instrumental in characterizing these receptors and in the development of novel therapeutics for various pathologies, including neuroendocrine tumors.
This document provides detailed application notes and protocols for the use of iodinated [Tyr11]-Somatostatin-14 ([¹²⁵I]-[Tyr11]-SRIF-14), a widely used radioligand for studying somatostatin receptors. This radioligand is an analog of somatostatin-14 where the tyrosine residue at position 11 has been labeled with Iodine-125, a gamma-emitting isotope. This modification allows for sensitive and quantitative measurements of receptor binding.
Properties of [¹²⁵I]-[Tyr11]-Somatostatin-14
| Property | Value | Reference |
| Specific Activity | ~2000-2200 Ci/mmol | [1][2] |
| Storage | Lyophilized solid at -20°C | [1] |
| Radiochemical Purity | >95% | [1] |
| Binding Profile | Binds to all five somatostatin receptor subtypes (SSTR1-5) with high affinity. | [3] |
Somatostatin Receptor Signaling Pathway
Somatostatin receptors are coupled to inhibitory G proteins (Gi/o). Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the G protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effectors. The primary signaling pathways include the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity, such as the activation of potassium channels and inhibition of calcium channels. These signaling events ultimately result in the inhibition of hormone secretion and cell proliferation.[3]
Experimental Protocols
Radioligand Binding Assay Workflow
Radioligand binding assays are fundamental tools for quantifying the interaction between a ligand and its receptor. The general workflow involves incubating a source of receptors (e.g., cell membranes, tissue homogenates) with the radioligand, separating the bound from the free radioligand, and then quantifying the amount of bound radioactivity.
Detailed Protocol: Saturation Binding Assay
This protocol is designed to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) for [¹²⁵I]-[Tyr11]-SRIF-14.
1. Materials and Reagents:
-
[¹²⁵I]-[Tyr11]-Somatostatin-14: Specific activity ~2200 Ci/mmol.[2]
-
Unlabeled Somatostatin-14: For determination of non-specific binding.
-
Receptor Source: Cell membranes or tissue homogenates expressing somatostatin receptors.
-
Binding Buffer: 50 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, and a protease inhibitor cocktail (e.g., aprotinin, leupeptin, pepstatin).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass Fiber Filters: (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding.
-
96-well plates
-
Filtration apparatus
-
Gamma counter
2. Procedure:
-
Prepare Radioligand Dilutions: Prepare a series of dilutions of [¹²⁵I]-[Tyr11]-SRIF-14 in binding buffer, typically ranging from 0.01 to 5 nM.
-
Assay Setup:
-
Total Binding: To each well, add 50 µL of binding buffer, 50 µL of the appropriate [¹²⁵I]-[Tyr11]-SRIF-14 dilution, and 100 µL of the receptor preparation (typically 20-100 µg of protein).
-
Non-specific Binding: To a parallel set of wells, add 50 µL of unlabeled somatostatin-14 (final concentration 1 µM), 50 µL of the corresponding [¹²⁵I]-[Tyr11]-SRIF-14 dilution, and 100 µL of the receptor preparation.
-
-
Incubation: Incubate the plates at 25-37°C for 60-120 minutes to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters.
-
Washing: Wash the filters three times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in tubes and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding (Bound, in fmol/mg protein) against the concentration of free radioligand (in nM).
-
Analyze the data using non-linear regression (one-site binding hyperbola) to determine the Kd and Bmax values.
-
Detailed Protocol: Competition Binding Assay
This protocol is used to determine the affinity (Ki) of unlabeled competitor compounds for the somatostatin receptor.
1. Materials and Reagents:
-
Same as for the Saturation Binding Assay.
-
Unlabeled Competitor Compounds: A series of dilutions of the test compounds.
2. Procedure:
-
Assay Setup:
-
Prepare a fixed concentration of [¹²⁵I]-[Tyr11]-SRIF-14 in binding buffer, typically at or below its Kd value (e.g., 0.1-0.5 nM).
-
Prepare a range of concentrations of the unlabeled competitor compounds.
-
To each well, add 50 µL of the competitor dilution (or binding buffer for total binding), 50 µL of the fixed concentration of [¹²⁵I]-[Tyr11]-SRIF-14, and 100 µL of the receptor preparation.
-
Include wells for non-specific binding containing a high concentration of unlabeled somatostatin-14 (1 µM).
-
-
Incubation, Termination, Washing, and Quantification: Follow steps 3-6 of the Saturation Binding Assay protocol.
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant determined from saturation binding experiments.[4]
-
Data Presentation
The following tables summarize representative quantitative data obtained from radioligand binding assays using [¹²⁵I]-[Tyr11]-Somatostatin-14.
Table 1: Saturation Binding Data for [¹²⁵I]-[Tyr11]-Somatostatin-14
| Tissue/Cell Line | Receptor Subtype(s) | Kd (nM) | Bmax (fmol/mg protein) | Reference |
| Mouse Retina | SSTRs | 1.48 | 68 | [4] |
| Rabbit Retina | SSTRs | 0.90 ± 0.20 | 104 ± 52 | [5] |
| Human GH-secreting Pituitary Adenoma | SSTRs | 0.80 ± 0.15 | 234.2 ± 86.9 | |
| Human Non-secreting Pituitary Adenoma | SSTRs | 0.18 - 0.32 | 17.2 - 48.0 | |
| Rat Adipocytes (High-affinity site) | SSTRs | 7.64 | - | |
| Rat Adipocytes (Low-affinity site) | SSTRs | 295 | - | |
| Guinea Pig Pancreatic Acini | SSTRs | ~0.05 (with another analog) | ~157 (with another analog) | [6] |
Table 2: Competition Binding Data (Ki values in nM) for Various Ligands against [¹²⁵I]-[Tyr11]-Somatostatin-14 Binding
| Competitor | Receptor Subtype | Ki (nM) | Reference |
| Somatostatin-14 | Rat SSTR1 (cloned) | 0.1 - 0.2 | [5][7] |
| Somatostatin-14 | Mouse Retina SSTRs | 0.9 | [4] |
| Somatostatin-28 | Mouse Retina SSTRs | 0.35 | [4] |
| Octreotide | Human SSTR2 | High Affinity | [3] |
| SMS 201-995 | Rabbit Retina SSTRs | Dose-dependent displacement | [5] |
| [D-Trp⁸]-SRIF-14 | CHO cells expressing SSTRs | Varies by subtype | [4] |
Troubleshooting and Considerations
-
High Non-specific Binding: This can be minimized by pre-soaking filters in PEI, including BSA in the binding buffer, and optimizing washing steps.
-
Low Specific Binding: Ensure the receptor source is of high quality and has sufficient receptor expression. Check the integrity and specific activity of the radioligand. The use of protease inhibitors is crucial, especially with pancreatic cell preparations.
-
Ligand Depletion: Ensure that the total amount of radioligand bound is less than 10% of the total amount added to avoid depleting the free ligand concentration.
-
Equilibrium Conditions: It is essential to determine the time required to reach binding equilibrium at the lowest radioligand concentration used in saturation assays.
These application notes and protocols provide a comprehensive guide for utilizing iodinated this compound-14 in radioligand binding assays. By carefully following these methodologies, researchers can obtain reliable and reproducible data to advance our understanding of the somatostatin receptor system and facilitate the development of novel therapeutics.
References
- 1. Whole-cell radioligand saturation binding [protocols.io]
- 2. revvity.com [revvity.com]
- 3. Radioligand saturation binding for quantitative analysis of ligand-receptor interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine | MDPI [mdpi.com]
- 5. 28877 [pdspdb.unc.edu]
- 6. Characterization of pancreatic somatostatin binding sites with a 125I-somatostatin 28 analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 8932 [pdspdb.unc.edu]
Application Notes and Protocols for [¹²⁵I]Tyr¹¹-Somatostatin Saturation Binding Experiment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting a [¹²⁵I]Tyr¹¹-Somatostatin saturation binding experiment to characterize somatostatin (B550006) receptors. This document includes a step-by-step methodology, representative data, and diagrams of the experimental workflow and associated signaling pathways.
Introduction
Somatostatin and its analogs mediate a variety of physiological effects by binding to specific G protein-coupled receptors (GPCRs), known as somatostatin receptors (SSTRs). There are five known subtypes of SSTRs (SSTR1-5). The characterization of these receptors is crucial for understanding their physiological roles and for the development of novel therapeutics. The [¹²⁵I]Tyr¹¹-Somatostatin radioligand is a valuable tool for quantifying the binding affinity (Kd) and receptor density (Bmax) of somatostatin receptors in tissues and cell lines. This saturation binding assay is a fundamental technique in pharmacology for studying receptor-ligand interactions.[1][2]
Data Presentation
The following table summarizes representative quantitative data from [¹²⁵I]Tyr¹¹-Somatostatin saturation binding experiments in various biological preparations. These values can serve as a reference for expected results.
| Biological Preparation | Dissociation Constant (Kd) (nM) | Maximum Binding Capacity (Bmax) (fmol/mg protein or pmol/mg protein) | Reference |
| Rabbit Retina Membranes | 0.90 ± 0.20 | 104 ± 52 fmol/mg protein | [3] |
| Bovine Cystic Duct Mucosa (High Affinity Site) | 7.8 ± 0.3 | 1.3 ± 0.3 pmol/mg protein | [4] |
| Bovine Cystic Duct Mucosa (Low Affinity Site) | 129.1 ± 2.0 | 43.5 ± 6.7 pmol/mg protein | [4] |
| Rabbit Kidney (High Affinity Site) | 40 | 2.0 pmol/mg protein | [5] |
| Rabbit Kidney (Low Affinity Site) | 222 | 114.3 pmol/mg protein | [5] |
Experimental Protocols
This section details the methodology for a [¹²⁵I]Tyr¹¹-Somatostatin saturation binding experiment using cell membranes.
Materials and Reagents
-
[¹²⁵I]Tyr¹¹-Somatostatin (specific activity ~2000 Ci/mmol)
-
Unlabeled Tyr¹¹-Somatostatin or Somatostatin-14
-
Binding Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)
-
Cell membranes expressing somatostatin receptors
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials
-
Scintillation cocktail
-
Gamma counter
Experimental Procedure
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in binding buffer and determine the protein concentration using a suitable method (e.g., Bradford assay).
-
-
Saturation Binding Assay:
-
Set up a series of tubes for total binding and non-specific binding.
-
For total binding , add increasing concentrations of [¹²⁵I]Tyr¹¹-Somatostatin (e.g., 0.01 nM to 10 nM) to the tubes.
-
For non-specific binding , add the same increasing concentrations of [¹²⁵I]Tyr¹¹-Somatostatin along with a high concentration of unlabeled somatostatin (e.g., 1 µM) to a parallel set of tubes.[6][7]
-
Add the cell membrane preparation (e.g., 50-100 µg of protein) to each tube.
-
Bring the final volume of each tube to 250 µL with binding buffer.
-
Incubate the tubes at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
-
Termination of Binding and Washing:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (CPM in the presence of excess unlabeled ligand) from the total binding (CPM in the absence of excess unlabeled ligand) for each concentration of [¹²⁵I]Tyr¹¹-Somatostatin.
-
Plot the specific binding versus the concentration of [¹²⁵I]Tyr¹¹-Somatostatin.
-
Analyze the data using non-linear regression to fit a one-site binding model and determine the Kd and Bmax values.[8]
-
Alternatively, a Scatchard plot can be generated by plotting specific binding/[free radioligand] versus specific binding.[9][10] The slope of the line is -1/Kd, and the x-intercept is Bmax.[8][9][10]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for [¹²⁵I]Tyr¹¹-Somatostatin Saturation Binding.
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin Receptor Signaling Pathways.
Concluding Remarks
The [¹²⁵I]Tyr¹¹-Somatostatin saturation binding experiment is a robust and sensitive method for the quantitative analysis of somatostatin receptors.[2] Accurate determination of Kd and Bmax values is essential for understanding receptor pharmacology and for the screening and development of new somatostatin-based therapeutics. Adherence to a well-defined protocol and careful data analysis are critical for obtaining reliable and reproducible results. The signaling pathways initiated by somatostatin binding are complex, involving multiple intracellular effectors that ultimately lead to diverse cellular responses.[11][12]
References
- 1. Somatostatin receptor - Wikipedia [en.wikipedia.org]
- 2. revvity.com [revvity.com]
- 3. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and characterization of specific binding sites for somatostatin in cytosol of bovine cystic duct mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence for somatostatin binding sites in rabbit kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 7. nonspecific binding in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 8. The GraphPad Guide to Analyzing Radioligand Binding Data [pdg.cnb.uam.es]
- 9. Ligand binding assay - Wikipedia [en.wikipedia.org]
- 10. chem.uwec.edu [chem.uwec.edu]
- 11. mdpi.com [mdpi.com]
- 12. somatostatin receptor signaling pathway Gene Ontology Term (GO:0038169) [informatics.jax.org]
Application Notes and Protocols for [Tyr11]-Somatostatin in Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) (SST), a cyclic peptide hormone, and its receptors (SSTRs) are pivotal in regulating a multitude of physiological processes, including hormone secretion and cell proliferation. The five distinct G-protein coupled somatostatin receptor subtypes (SSTR1-5) are frequently overexpressed in various tumors, particularly neuroendocrine tumors, making them a prime target for diagnostic imaging and therapeutic intervention.[1] Competitive binding assays are a fundamental tool for characterizing the affinity and selectivity of unlabeled ligands, such as novel drug candidates, for these receptors.[2][3]
[Tyr11]-Somatostatin, a tyrosine-extended analog of somatostatin-14, is readily iodinated to produce a high-affinity radioligand, [¹²⁵I]this compound. This radioligand is extensively used in competitive binding assays to determine the binding affinities (Ki or IC50 values) of new somatostatin analogs and other potential therapeutics for the different SSTR subtypes.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in competitive binding assays.
Data Presentation: Binding Affinities of Somatostatin Analogs
The following table summarizes the binding affinities (IC50 in nM) of various somatostatin analogs for the five human somatostatin receptor subtypes. This data, generated from competitive binding assays often utilizing [¹²⁵I]this compound or similar radioligands, is crucial for comparing the relative affinities and selectivities of different compounds.
| Ligand | SSTR1 (IC50 nM) | SSTR2 (IC50 nM) | SSTR3 (IC50 nM) | SSTR4 (IC50 nM) | SSTR5 (IC50 nM) |
| Somatostatin-14 | >1000 | 0.3 | 1.3 | 2.5 | 0.8 |
| Somatostatin-28 | 1.1 | 0.2 | 0.5 | >1000 | 0.4 |
| Octreotide | >1000 | 0.6 | 7.1 | >1000 | 4.5 |
| Lanreotide | >1000 | 1.2 | 11 | >1000 | 3.5 |
| Pasireotide (SOM230) | 1.5 | 1.0 | 0.2 | >1000 | 0.06 |
Note: Data compiled from multiple sources. Actual values may vary depending on experimental conditions.
Experimental Protocols
This section outlines a standard protocol for a competitive radioligand binding assay using [¹²⁵I]this compound to determine the binding affinity of a test compound for a specific somatostatin receptor subtype expressed in a cell line.
Membrane Preparation from SSTR-Expressing Cells
Materials:
-
SSTR-expressing cells (e.g., CHO-K1 or HEK293 cells transfected with a specific SSTR subtype)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, supplemented with a protease inhibitor cocktail
-
Homogenization Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4
-
Dounce homogenizer
-
High-speed centrifuge
-
BCA or Bradford protein assay kit
Procedure:
-
Culture SSTR-expressing cells to approximately 80-90% confluency.
-
Wash the cells twice with ice-cold PBS and harvest by scraping.
-
Centrifuge the cell suspension to pellet the cells and resuspend in ice-cold Lysis Buffer.
-
Homogenize the cell suspension using a Dounce homogenizer with 10-15 strokes on ice.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Discard the supernatant and resuspend the membrane pellet in Homogenization Buffer.
-
Repeat the centrifugation step.
-
Resuspend the final membrane pellet in a small volume of Assay Buffer (see below) and determine the protein concentration.
-
Aliquot the membrane preparation and store at -80°C.
Competitive Radioligand Binding Assay
Materials:
-
Prepared cell membranes expressing the SSTR of interest
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: [¹²⁵I]this compound-14 (at a concentration close to its Kd)
-
Unlabeled test compound (competitor ligand) at various concentrations
-
Unlabeled somatostatin (for non-specific binding determination)
-
96-well microplates
-
Filtration apparatus with glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: Perform the assay in triplicate in a 96-well plate.
-
Total Binding: Add 50 µL of Assay Buffer, 50 µL of [¹²⁵I]this compound, and 150 µL of cell membranes (containing 3-20 µg of protein).[5]
-
Non-specific Binding (NSB): Add 50 µL of a saturating concentration of unlabeled somatostatin (e.g., 1 µM), 50 µL of [¹²⁵I]this compound, and 150 µL of cell membranes.[4][6]
-
Competitive Binding: Add 50 µL of the competitor ligand at increasing concentrations, 50 µL of [¹²⁵I]this compound, and 150 µL of cell membranes.[6]
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[5]
-
Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters three times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).[4]
-
Counting: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor ligand.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:[4][6] Ki = IC50 / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive binding assay using this compound.
Somatostatin Receptor Signaling Pathways
References
- 1. Association Between Somatostatin Receptor Expression and Clinical Outcomes in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for [Tyr11]-Somatostatin in In Vitro Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Tyr11]-Somatostatin is a synthetic analog of the native peptide hormone somatostatin (B550006). The substitution of tyrosine at position 11 allows for radioiodination, making [¹²⁵I]this compound a crucial tool for studying the distribution, affinity, and density of somatostatin receptors (SSTRs) in various tissues and cell lines. Somatostatin and its analogs are potent inhibitors of endocrine and exocrine secretion and cell proliferation, making them valuable research tools and therapeutic agents, particularly in oncology and endocrinology.[1][2]
These application notes provide detailed protocols for the use of this compound in fundamental in vitro cell culture studies, including receptor binding assays, cell proliferation and apoptosis assays, and hormone secretion assays.
Mechanism of Action & Signaling Pathways
This compound, like the endogenous somatostatin, exerts its biological effects by binding to a family of five G-protein coupled receptors (GPCRs), designated SSTR1 through SSTR5.[3][4] Upon ligand binding, these receptors couple to inhibitory G-proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5]
The downstream signaling cascades are complex and can be cell-type specific, but generally involve the modulation of key signaling pathways that regulate cell growth, survival, and secretion.
Key Signaling Events:
-
Inhibition of Proliferation: Activation of SSTRs can lead to cell cycle arrest, often in the G1 phase. This is mediated through the activation of protein tyrosine phosphatases (PTPs) such as SHP-1 and SHP-2, which can dephosphorylate and inactivate growth factor receptor tyrosine kinases.[3][4] This leads to the downstream inhibition of the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt signaling pathways.[4][5]
-
Induction of Apoptosis: Certain SSTR subtypes, particularly SSTR3, are strongly linked to the induction of apoptosis. The precise mechanisms are still under investigation but may involve the activation of pro-apoptotic proteins.[2]
-
Inhibition of Hormone Secretion: The reduction in cAMP and the modulation of ion channels (e.g., activation of K⁺ channels and inhibition of Ca²⁺ channels) are key mechanisms by which somatostatin analogs inhibit the secretion of a wide range of hormones, including growth hormone (GH), insulin (B600854), and glucagon.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data obtained from in vitro studies using [¹²⁵I]this compound and other somatostatin analogs.
Table 1: Receptor Binding Affinity and Density of [¹²⁵I]this compound
| Cell Line / Tissue | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) (fmol/mg protein) | Reference |
| Human Thyroid Carcinoma (mean) | 114-224 pM | 20-154 | [8] |
| Mouse Retina | 1.48 nM | 68 | [9] |
| Rabbit Retina | 0.90 ± 0.20 nM | 104 ± 52 | [10] |
| Human GH-secreting Pituitary Adenomas | 0.46 ± 0.15 nM | 165 ± 35 | [11] |
| Human PRL-secreting Pituitary Adenomas | Similar to GH-secreting | 37 ± 9 | [11] |
Table 2: Antiproliferative Effects of Somatostatin Analogs
| Cell Line | Analog | Concentration | % Inhibition of Cell Growth | Reference |
| RO 87-M-1 (Follicular Thyroid Carcinoma) | MK0678 | 100 nmol/L | ~30% | [8] |
| NPA87 (Papillary Thyroid Carcinoma) | MK0678 | 100 nmol/L | ~30% | [8] |
| NPA87 (Papillary Thyroid Carcinoma) | Octreotide | 0.05 - 10 nmol/L | Dose-dependent inhibition | [8] |
| RO 82-W-1 (Follicular Thyroid Carcinoma) | Octreotide | 0.05 nmol/L | ~25% | [8] |
| RO 82-W-1 (Follicular Thyroid Carcinoma) | Octreotide | 100 nmol/L | ~55% | [8] |
| RIN-14B (Rat Islet Cell Tumor) | Somatostatin-14 | 1 nM | 11.3% (after 5 days) | [12] |
Table 3: Inhibition of Hormone Secretion by Somatostatin Analogs
| Cell Type | Hormone Measured | Analog | % Inhibition of Secretion | Reference |
| Human GH-secreting Pituitary Adenomas | Growth Hormone (GH) | Octreotide (10 nM) | Variable (up to ~70%) | [6] |
| Human GH-secreting Pituitary Adenomas | Growth Hormone (GH) | SOM230 (10 nM) | Variable (up to ~80%) | [6] |
| Isolated Pancreatic Islets | Insulin | Somatostatin | Dose-dependent | [7][13] |
Experimental Protocols
Protocol 1: Radioligand Receptor Binding Assay
This protocol is for determining the affinity (Kd) and density (Bmax) of somatostatin receptors using [¹²⁵I]this compound in a saturation binding assay.
Materials:
-
Cultured cells expressing SSTRs
-
[¹²⁵I]this compound
-
Unlabeled this compound or another SSTR agonist
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Cell scraper
-
Homogenizer
-
Centrifuge (refrigerated)
-
Filtration apparatus with glass fiber filters (e.g., GF/C)
-
Gamma counter
Procedure:
-
Membrane Preparation:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend cells in lysis buffer and homogenize.
-
Centrifuge at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Saturation Binding:
-
Set up a series of tubes with increasing concentrations of [¹²⁵I]this compound.
-
For each concentration, prepare a set of tubes for total binding and another for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of unlabeled this compound (e.g., 1 µM).
-
Add a constant amount of membrane protein (e.g., 50-100 µg) to each tube.
-
Incubate at 25°C for 30-60 minutes to reach equilibrium.[14]
-
-
Separation of Bound and Free Ligand:
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration.
-
Analyze the specific binding data using Scatchard analysis or non-linear regression to determine the Kd and Bmax values.[9][10][14]
-
Protocol 2: Cell Proliferation (MTT) Assay
This colorimetric assay measures cell viability, which can be correlated with cell proliferation. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cultured cells
-
96-well cell culture plates
-
This compound or other somatostatin analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the somatostatin analog in culture medium.
-
Remove the old medium and add 100 µL of fresh medium containing the different concentrations of the analog to the wells. Include vehicle-treated control wells.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the analog concentration to determine the IC50 value.
-
Protocol 3: In Vitro Hormone Secretion Assay (Example: Growth Hormone)
This protocol describes a method for measuring the inhibitory effect of this compound on growth hormone (GH) secretion from primary pituitary adenoma cells in culture.
Materials:
-
Primary culture of pituitary adenoma cells or a GH-secreting cell line (e.g., GH3)
-
Culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound or other somatostatin analogs
-
Growth Hormone-Releasing Hormone (GHRH) (as a secretagogue)
-
Rat/Human Growth Hormone ELISA kit
Procedure:
-
Cell Culture and Plating:
-
Culture pituitary cells in appropriate medium until they reach the desired confluency.
-
Plate the cells in 24- or 48-well plates and allow them to adhere.
-
-
Equilibration:
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells in serum-free medium for 1-2 hours at 37°C to establish a basal secretion rate.
-
-
Treatment:
-
Remove the pre-incubation medium.
-
Add fresh serum-free medium containing:
-
Vehicle control (basal secretion)
-
GHRH (to stimulate GH secretion)
-
GHRH plus various concentrations of the somatostatin analog.
-
-
Incubate for a defined period (e.g., 4 hours) at 37°C.[6]
-
-
Sample Collection:
-
Collect the supernatant from each well.
-
Centrifuge the supernatants to remove any detached cells.
-
Store the supernatants at -20°C or -80°C until analysis.
-
-
GH Quantification:
-
Quantify the concentration of GH in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the GH concentration to the number of cells or total protein content in each well.
-
Calculate the percentage inhibition of GHRH-stimulated GH secretion for each concentration of the somatostatin analog.
-
Protocol 4: Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound or other somatostatin analogs
-
PBS (Phosphate-Buffered Saline)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)
-
Commercially available TUNEL assay kit (containing TdT enzyme, labeled dUTPs, and detection reagents)
-
DNase I (for positive control)
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Culture cells on coverslips or chamber slides.
-
Treat the cells with the somatostatin analog for the desired time to induce apoptosis. Include a vehicle-treated negative control.
-
For a positive control, treat a separate sample with DNase I to induce DNA fragmentation.[15]
-
-
Fixation and Permeabilization:
-
TUNEL Staining:
-
Follow the manufacturer's protocol for the specific TUNEL kit. This typically involves:
-
Incubating the cells with an equilibration buffer.
-
Incubating the cells with the TdT reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.[15]
-
Stopping the reaction and washing the cells.
-
-
-
Detection:
-
If using a fluorescently labeled dUTP, the signal can be directly visualized. If using a biotin-labeled dUTP, an additional step of incubation with a fluorescently-labeled streptavidin conjugate is required.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Visualization and Analysis:
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong nuclear fluorescent signal.
-
Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Somatostatin analogues inhibit cancer cell proliferation in an SSTR2-dependent manner via both cytostatic and cytotoxic pathways [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Static insulin secretion analysis of isolated islets [protocols.io]
- 8. Somatostatin analogs affect proliferation of human thyroid carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Localization and characterization of somatostatin binding sites in the mouse retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina [pubmed.ncbi.nlm.nih.gov]
- 11. Somatostatin receptors in human growth hormone and prolactin-secreting pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro Platform for Studying Human Insulin Release Dynamics of Single Pancreatic Islet Microtissues at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Insulin secretion in vitro [bio-protocol.org]
- 14. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
Application Notes and Protocols for Somatostatin Receptor Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Somatostatin (B550006) and its synthetic analogs, such as [Tyr11]-Somatostatin and octreotide, play a crucial role in cellular regulation by binding to somatostatin receptors (SSTRs).[1][2] The immunohistochemical (IHC) detection of these receptors, particularly the SSTR2A subtype, is a vital tool in both research and clinical settings.[3][4][5][6] It allows for the visualization of receptor expression in tissues, which is essential for understanding tumor biology and selecting patients who may benefit from somatostatin-based therapies and diagnostics.[5][7]
It is important to distinguish between the immunohistochemical detection of the somatostatin receptor protein itself and the use of ligands like this compound. While IHC uses antibodies to identify the receptor embedded in the cell membrane, radiolabeled this compound is typically employed in receptor autoradiography to visualize ligand binding sites.[1][8][9] This document will provide a detailed protocol for the immunohistochemical staining of somatostatin receptors in formalin-fixed, paraffin-embedded (FFPE) tissues.
Somatostatin Receptor Signaling Pathway
Somatostatin binding to its G-protein-coupled receptors initiates a cascade of intracellular events that typically lead to inhibitory effects on cell proliferation and hormone secretion.[1][2] The activation of SSTRs can inhibit adenylyl cyclase, modulate ion channel activity, and influence MAPK and PI3K/AKT pathways, ultimately affecting cell cycle progression and apoptosis.[1][2]
Caption: Simplified Somatostatin Receptor Signaling Cascade.
Experimental Protocol for SSTR2A Immunohistochemistry
This protocol is optimized for the detection of the Somatostatin Receptor Subtype 2A (SSTR2A) in FFPE tissue sections using the highly reliable monoclonal antibody clone UMB-1.[5][6][7]
Materials and Reagents
| Reagent | Supplier Example |
| Primary Antibody (anti-SSTR2A, clone UMB-1) | Abcam, Bio-Rad |
| Antigen Retrieval Solution (Citrate Buffer, pH 6.0) | Thermo Fisher Scientific |
| Peroxidase/AP Blocker | Bio SB |
| Blocking Serum (e.g., Normal Goat Serum) | Vector Laboratories |
| Biotinylated Secondary Antibody | Dako (Agilent) |
| Streptavidin-Enzyme Conjugate (e.g., HRP) | Dako (Agilent) |
| Chromogen (e.g., DAB) | Dako (Agilent) |
| Hematoxylin Counterstain | Sigma-Aldrich |
| Mounting Medium | Thermo Fisher Scientific |
| Wash Buffer (e.g., PBS or TBS) | In-house preparation |
Protocol Steps
References
- 1. Brain somatostatin receptor subpopulation visualized by autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Immunohistochemical Localization of Somatostatin Receptors sst2A in Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. SOMATOSTATIN RECEPTOR SUBTYPE 2A IMMUNOHISTOCHEMISTRY USING A NEW MONOCLONAL ANTIBODY SELECTS TUMORS SUITABLE FOR IN VIVO SOMATOSTATIN RECEPTOR TARGETING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemical Expression of Somatostatin Receptor Subtypes in a Panel of Neuroendocrine Neoplasias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification and characterization of specific binding sites for somatostatin in cytosol of bovine cystic duct mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of [Tyr11]-Somatostatin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of [Tyr11]-Somatostatin in animal models, covering its primary applications, experimental protocols, and the underlying signaling mechanisms. This compound, a synthetic analog of the natural hormone somatostatin (B550006), is a valuable tool in preclinical research, primarily for studying somatostatin receptor (SSTR) expressing tissues and tumors. Its tyrosine residue at position 11 allows for easy radioiodination, making it particularly useful for in vitro binding assays and in vivo biodistribution and imaging studies.
Core Applications in Animal Models
The primary in vivo applications of this compound revolve around its ability to bind to somatostatin receptors, which are overexpressed in various pathologies, particularly in neuroendocrine tumors.
-
Biodistribution and Pharmacokinetics: Radiolabeled this compound, most commonly with Iodine-125 ([¹²⁵I]), is used to investigate the distribution and clearance of the peptide in animal models. These studies are crucial for determining accumulation in target tissues (e.g., tumors) versus non-target organs, which is a critical step in the development of targeted therapies and diagnostics.
-
Tumor Imaging: The specific uptake of radiolabeled this compound by SSTR-positive tumors allows for their visualization using imaging techniques like Single Photon Emission Computed Tomography (SPECT). This application is fundamental in the preclinical assessment of new diagnostic agents for cancer.
-
Receptor Binding Studies: In vivo competition studies with this compound can be used to assess the binding affinity and specificity of other unlabeled somatostatin analogs.
-
Anti-proliferative and Anti-secretory Effects: While less common than more stable analogs like octreotide, this compound can be used to study the direct anti-proliferative and anti-secretory effects of somatostatin receptor activation in vivo. Somatostatin and its analogs are known to inhibit the release of various hormones, including growth hormone and insulin, and can have cytostatic effects on tumor cells.
Quantitative Data Summary
The following tables summarize quantitative data from studies on somatostatin analogs in various animal models. It is important to note that much of the in vivo anti-tumor efficacy data has been generated with more stable analogs of somatostatin.
Table 1: Biodistribution of Radiolabeled Somatostatin Analogs in Rodent Tumor Models
| Radioligand | Animal Model | Tumor Model | Time Post-Injection | Organ with Highest Uptake (Tumor) (%ID/g) | Organ with Highest Uptake (Non-Tumor) (%ID/g) | Reference |
| [¹¹¹In-DTPA-D-Phe¹]-octreotide | Rat | Pancreatic (CA20948) | 90 min | 2.9 | Kidneys | [1] |
| ⁹⁹ᵐTc-P587 | Rat | Pancreatic (CA20948) | 90 min | 4.1 | Kidneys | [1] |
| ⁹⁹ᵐTc-P829 | Rat | Pancreatic (CA20948) | 90 min | 4.9 | Kidneys | [1] |
| [¹⁸F]AMBF₃-TATE | Mouse | Pancreatic (AR42J) | 60 min | 10.11 ± 1.67 | Kidneys | [2] |
| [⁶⁸Ga]Ga-DOTA-TATE | Mouse | SSTR2-positive (HEK293) | 60 min | ~5 | Kidneys | [3] |
| [⁶⁸Ga]Ga-DOTA-JR11 (antagonist) | Mouse | SSTR2-positive (HEK293) | 60 min | ~12 | Kidneys | [3] |
%ID/g = percentage of injected dose per gram of tissue
Table 2: Anti-Tumor Efficacy of Somatostatin Analogs in Animal Models
| Compound | Animal Model | Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Reference |
| SMS 201-995 (Octreotide) | Rat | Chondrosarcoma | 1.25 mg/kg/day for 25 days (s.c.) | 48% inhibition of tumor volume | [4] |
| SMS 201-995 (Octreotide) | Hamster | Insulinoma | 200 µg/kg/day for 33 days (s.c.) | Significant inhibition of tumor volume | [4] |
| TT-232 | Mouse | S-180 Sarcoma | s.c. infusion | 76%-100% | [5] |
| TT-232 | Mouse | P-388 Leukemia | s.c. infusion | 76%-100% | [5] |
| TT-232 | Mouse | C-26 Colon Carcinoma | s.c. infusion | 71%-75% | [5] |
| TT-232 | Mouse | Human Tumor Xenografts | s.c. infusion | 30%-80% decrease in tumor volume | [5][6] |
Signaling Pathways
This compound exerts its biological effects by binding to G-protein coupled somatostatin receptors (SSTRs), primarily SSTR1-5. The activation of these receptors triggers several downstream signaling cascades that ultimately lead to the observed physiological responses.[6]
Caption: Signaling pathways activated by this compound binding to its receptors.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH 7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention tips
Procedure:
-
Reconstitution:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a small volume of sterile saline or PBS to create a stock solution (e.g., 1 mg/mL).
-
Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking.
-
-
Dilution:
-
Based on the desired final concentration for injection and the animal's weight, calculate the required dilution of the stock solution.
-
Perform serial dilutions in sterile saline or PBS as needed to achieve the final injection concentration.
-
-
Storage:
-
For short-term storage (hours), keep the reconstituted solution on ice.
-
For long-term storage, aliquot the stock solution into sterile, low-protein binding tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: In Vivo Administration in a Mouse Xenograft Model
Animal Model:
-
Immunocompromised mice (e.g., BALB/c nude or SCID) are typically used for xenograft studies.
-
The choice of mouse strain should be appropriate for the tumor cell line being used.
Tumor Cell Implantation:
-
Culture the desired SSTR-positive tumor cell line (e.g., AR42J, HEK293-SSTR2) under sterile conditions.
-
Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject the cell suspension into the flank of the mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³) before starting the treatment.
Administration Routes:
-
Subcutaneous (s.c.) Injection:
-
Gently restrain the mouse and lift the loose skin on the back or flank to form a "tent".
-
Insert a 25-27 gauge needle into the base of the tented skin.
-
Inject the this compound solution (typically 100-200 µL).
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Intravenous (i.v.) Injection (Tail Vein):
-
Place the mouse in a restrainer and warm the tail with a heat lamp to dilate the veins.
-
Swab the tail with 70% ethanol.
-
Using a 27-30 gauge needle, inject the this compound solution (typically 100 µL) into one of the lateral tail veins.
-
Withdraw the needle and apply pressure to prevent bleeding.
-
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse and tilt it slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left abdominal quadrant, avoiding the midline.
-
Inject the this compound solution (up to 200 µL).
-
Protocol 3: Biodistribution Study with Radiolabeled this compound
Radiolabeling:
-
This compound can be radiolabeled with ¹²⁵I using standard methods such as the Chloramine-T or Iodogen method.
-
The radiolabeled peptide should be purified using techniques like HPLC to ensure high radiochemical purity.
Procedure:
-
Administer a known amount of radiolabeled this compound to the tumor-bearing mice, typically via intravenous injection.
-
At predetermined time points (e.g., 1, 4, 24, 48 hours) post-injection, euthanize the mice.
-
Dissect and collect organs of interest (e.g., tumor, blood, liver, kidneys, spleen, muscle, bone).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each tissue as a percentage of the injected dose per gram of tissue (%ID/g).
Experimental Workflow Visualization
Caption: General workflow for in vivo studies using this compound.
References
- 1. Somatostatin analogs affect proliferation of human thyroid carcinoma cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative and functional expression of somatostatin receptor subtypes in human prolactinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. deepdyve.com [deepdyve.com]
- 4. researchgate.net [researchgate.net]
- 5. Somatostatin and Somatostatin Receptors in Tumour Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
Application Notes and Protocols: [Tyr11]-Somatostatin in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of [Tyr11]-Somatostatin, a neuroactive peptide, in proteomics research. The protocols outlined below are designed to guide researchers in identifying and quantifying protein interactions and signaling pathway modulations mediated by somatostatin (B550006) receptors.
Introduction
This compound is an analog of the endogenous neuropeptide hormone somatostatin.[1] The tyrosine residue at position 11 allows for iodination, which can yield a high-affinity ligand for somatostatin receptors (SSTRs), making it a valuable tool for studying SSTR-mediated signaling and for identifying interacting proteins.[1][2] Proteomics approaches, such as affinity purification-mass spectrometry (AP-MS) and quantitative proteomics, can be employed to elucidate the molecular networks governed by somatostatin signaling, providing insights into its physiological roles and its implications in various diseases, including cancer.
Key Applications
-
Identification of Somatostatin Receptor Interacting Proteins: Utilizing this compound as a "bait" in pull-down assays to isolate and identify proteins that interact directly or indirectly with somatostatin receptors.
-
Quantitative Analysis of Signaling Pathways: Employing stable isotope labeling by amino acids in cell culture (SILAC) to quantify changes in the proteome of cells upon stimulation with this compound, revealing downstream signaling events.
-
Drug Target Validation and Discovery: Characterizing the protein interaction network of SSTRs to identify novel therapeutic targets and to understand the mechanism of action of somatostatin analogs in drug development.
Data Presentation: Quantitative Proteomics of this compound Interactome
The following tables represent hypothetical quantitative proteomics data from a pull-down experiment using biotinylated this compound as bait in a cell line expressing Somatostatin Receptor Subtype 2 (SSTR2). The data was generated using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) followed by LC-MS/MS analysis. In this hypothetical experiment, "heavy" isotope-labeled cells were stimulated with biotinylated this compound, while "light" isotope-labeled cells served as a control (stimulated with biotin). The ratio of heavy to light (H/L) indicates the relative enrichment of proteins in the this compound pull-down.
Table 1: High-Confidence SSTR2 Interacting Proteins Identified by this compound Pull-Down
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (H/L) | -log10(p-value) | Function |
| P30874 | SSTR2 | Somatostatin receptor type 2 | 15.2 | 4.5 | Bait Receptor |
| P63000 | GNAI1 | Guanine nucleotide-binding protein G(i) subunit alpha-1 | 12.8 | 4.2 | G-protein signaling |
| P62873 | GNB1 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 | 11.5 | 4.1 | G-protein signaling |
| Q02750 | GNG2 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit gamma-2 | 10.9 | 4.0 | G-protein signaling |
| P27361 | SRC | Proto-oncogene tyrosine-protein kinase Src | 8.5 | 3.8 | Signal Transduction |
| P15056 | PIK3CA | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit alpha | 7.9 | 3.6 | PI3K-Akt Signaling |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 7.2 | 3.5 | PI3K-Akt Signaling |
| P29353 | PTPN6 | Tyrosine-protein phosphatase non-receptor type 6 (SHP-1) | 6.8 | 3.4 | Signal Transduction |
| Q9Y243 | RGS4 | Regulator of G-protein signaling 4 | 6.1 | 3.2 | G-protein Regulation |
Table 2: Proteins with Altered Abundance in Response to this compound Treatment (Whole Cell Lysate SILAC Proteomics)
| Protein ID (UniProt) | Gene Name | Protein Name | SILAC Ratio (Treated/Control) | -log10(p-value) | Cellular Process |
| P04637 | TP53 | Cellular tumor antigen p53 | 2.5 | 3.9 | Apoptosis, Cell Cycle |
| P16471 | CDKN1A | Cyclin-dependent kinase inhibitor 1 (p21) | 2.1 | 3.5 | Cell Cycle Arrest |
| Q07817 | BCL2L1 | Bcl-2-like protein 1 | 0.6 | -3.2 | Apoptosis Regulation |
| P42336 | MAPK1 | Mitogen-activated protein kinase 1 (ERK2) | 0.7 | -3.1 | Proliferation |
| P27361 | SRC | Proto-oncogene tyrosine-protein kinase Src | 1.8 | 3.3 | Signal Transduction |
Experimental Protocols
Protocol 1: this compound Pull-Down Assay for Identification of Interacting Proteins
This protocol describes the use of biotinylated this compound to capture and identify interacting proteins from a cell lysate.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Cell line expressing the somatostatin receptor of interest (e.g., SSTR2-expressing HEK293T cells)
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.1% NP-40
-
Elution Buffer: 0.1 M glycine (B1666218) pH 2.5
-
Neutralization Buffer: 1 M Tris-HCl pH 8.5
-
Tris-buffered saline (TBS)
Procedure:
-
Cell Culture and Lysis:
-
Culture SSTR2-expressing cells to ~80-90% confluency.
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cleared lysate) and determine the protein concentration.
-
-
Bead Preparation:
-
Resuspend streptavidin-coated magnetic beads in TBS.
-
Wash the beads three times with TBS.
-
Resuspend the beads in Lysis Buffer.
-
-
Bait Immobilization:
-
Incubate the washed streptavidin beads with biotinylated this compound (or biotin (B1667282) as a control) for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis Buffer to remove unbound peptide.
-
-
Affinity Purification:
-
Incubate the peptide-coated beads with the cleared cell lysate (e.g., 1 mg of total protein) for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads five times with Wash Buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins by incubating the beads with Elution Buffer for 10 minutes at room temperature.
-
Immediately neutralize the eluate with Neutralization Buffer.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be resolved by SDS-PAGE followed by in-gel digestion with trypsin.
-
Alternatively, an in-solution digestion can be performed directly on the eluate.
-
The resulting peptides are desalted and analyzed by LC-MS/MS.
-
Protocol 2: Quantitative Proteomic Analysis of this compound Signaling using SILAC
This protocol outlines a quantitative approach to analyze changes in the cellular proteome in response to this compound stimulation.
Materials:
-
SILAC-compatible cell line
-
"Light" and "Heavy" SILAC media (containing light or heavy isotopes of arginine and lysine)
-
This compound
-
Lysis buffer, wash buffer, and other reagents as in Protocol 1
Procedure:
-
SILAC Labeling:
-
Culture cells in "light" and "heavy" SILAC media for at least five cell doublings to ensure complete incorporation of the labeled amino acids.
-
-
Cell Treatment:
-
Starve both "light" and "heavy" labeled cells in serum-free media for 4-6 hours.
-
Treat the "heavy" labeled cells with a defined concentration of this compound for a specific time course (e.g., 10, 30, 60 minutes).
-
Treat the "light" labeled cells with a vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with Lysis Buffer.
-
Determine the protein concentration of both "light" and "heavy" lysates.
-
-
Sample Mixing and Preparation:
-
Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).
-
Perform protein digestion (in-solution or in-gel) with trypsin.
-
Fractionate the resulting peptides (e.g., by strong cation exchange chromatography) to increase proteome coverage.
-
-
LC-MS/MS Analysis and Data Processing:
-
Analyze the peptide fractions by high-resolution LC-MS/MS.
-
Use software such as MaxQuant to identify and quantify peptides and proteins.
-
Calculate the heavy-to-light (H/L) ratios for each protein to determine changes in abundance upon this compound treatment.
-
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow: this compound Pull-Down and SILAC Proteomics
Caption: Workflow for proteomics analysis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing [Tyr11]-Somatostatin Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their [Tyr11]-Somatostatin binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting buffer composition for a this compound binding assay?
A1: A common starting point for your binding buffer is 50 mM Tris-HCl or 20 mM HEPES at pH 7.4.[1][2] This should be supplemented with co-factors and additives to enhance specific binding and minimize degradation of the peptide and receptor. Key components include:
-
Divalent Cations: 5 mM MgCl₂ is frequently included as it can be essential for receptor conformation and ligand binding.[2]
-
Protein Carrier: Bovine Serum Albumin (BSA) at a concentration of 0.1% to 0.2% (w/v) is used to prevent the radioligand from adhering to non-biological surfaces.[1][2]
-
Protease Inhibitors: To prevent the degradation of the peptide ligand and the receptor, a cocktail of protease inhibitors is crucial.[1][3] Common additions include bacitracin (20 mg/L), PMSF (20 mg/L), and aprotinin (B3435010) (200,000 KIU/L).[1]
Q2: How do I determine the optimal incubation time and temperature for my assay?
A2: Optimal incubation time and temperature should be determined empirically for your specific experimental system.
-
Time: To determine the optimal incubation time, you should perform a time-course experiment.[4] Measure the specific binding at various time points (e.g., starting from 2 minutes up to 60 minutes or longer) until a steady state or equilibrium is reached, where the amount of bound radioligand no longer increases.[1][5] For some systems, an incubation time of 35 minutes has been found to be appropriate to reach a steady state.[5][6]
-
Temperature: The incubation temperature can influence binding kinetics and receptor stability. Common incubation temperatures are room temperature (around 25°C) or 30°C.[5][6][7] It is advisable to test a range of temperatures to find the optimal condition that provides the best balance between achieving equilibrium and maintaining the integrity of the receptor and ligand.
Q3: I am observing high non-specific binding. What are the potential causes and how can I reduce it?
A3: High non-specific binding (NSB) can obscure your specific signal and is a common issue.[8] NSB occurs when the radioligand binds to components other than the target receptor.[9] Here are some common causes and solutions:
-
Inadequate Blocking: Ensure your binding buffer contains a sufficient concentration of a blocking agent like BSA to saturate non-specific sites on your membranes and assay vessels.[9]
-
Radioligand Concentration Too High: Using a radioligand concentration significantly above its dissociation constant (Kd) can lead to increased NSB. Try reducing the radioligand concentration.[4]
-
Insufficient Washing: After incubation, it is critical to efficiently separate bound from free radioligand. In filtration assays, ensure you are washing the filters thoroughly with ice-cold wash buffer to remove unbound radioligand.[2]
-
Filter Binding: The type of filter used in filtration assays can contribute to NSB. Presoaking filters in a solution like polyethyleneimine (PEI) can help reduce radioligand binding to the filter itself.
-
Defining NSB: Non-specific binding is determined by adding a high concentration (typically 1000-fold excess) of an unlabeled ligand to a set of assay tubes.[1] This unlabeled ligand will saturate the specific binding sites, so any remaining bound radioactivity is considered non-specific.
Q4: How much membrane protein should I use per well?
A4: The optimal amount of membrane protein needs to be determined to ensure that the total binding of the radioligand is less than 10% of the total radioligand added.[5][6] This condition, known as "Zone A," is crucial to avoid ligand depletion, which can affect the accuracy of the binding parameters.[5][6] A typical starting range is 10-20 µg of protein per well, but this should be optimized by performing a receptor concentration curve.[2]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Specific Binding | Degraded radioligand or receptor. | Aliquot and store radioligand and membrane preparations at -80°C. Avoid repeated freeze-thaw cycles. Ensure protease inhibitors are included in the binding buffer.[1][3] |
| Incorrect buffer pH or composition. | Verify the pH of all buffers. Test different buffer systems (e.g., Tris-HCl vs. HEPES). Ensure all necessary co-factors like MgCl₂ are present.[1][2] | |
| Suboptimal incubation time or temperature. | Perform time-course and temperature-dependence experiments to determine the optimal conditions for your system.[4][5][7] | |
| High Variability Between Replicates | Inconsistent pipetting or mixing. | Use calibrated pipettes and ensure thorough mixing of all components. |
| Inefficient or inconsistent washing. | Standardize the washing procedure for filtration assays. Ensure consistent vacuum pressure and wash volume. | |
| Cell or membrane clumping. | Ensure the membrane preparation is well-homogenized before adding to the assay wells. | |
| Inconsistent Results Between Experiments | Variation in cell culture or membrane preparation. | Standardize cell culture conditions and the membrane preparation protocol. Use cells at a consistent passage number. |
| Reagent variability. | Prepare fresh buffers for each experiment. Use the same lot of radioligand and other key reagents whenever possible. |
Data Presentation
Table 1: Typical Binding Buffer Compositions
| Component | Concentration | Purpose | Reference |
| Buffer | 20 mM HEPES or 50 mM Tris-HCl, pH 7.4 | Maintain physiological pH | [1][2] |
| Divalent Cation | 4-5 mM MgCl₂ | Receptor conformation and binding | [1][2] |
| Protein Carrier | 0.1% - 0.2% (w/v) BSA | Reduce non-specific binding to surfaces | [1][2] |
| Protease Inhibitor | 20 mg/L Bacitracin | Inhibit peptide degradation | [1] |
| Protease Inhibitor | 20 mg/L PMSF | Inhibit serine proteases | [1] |
| Protease Inhibitor | 200,000 KIU/L Aprotinin | Inhibit serine proteases | [1] |
Table 2: Key Experimental Parameters
| Parameter | Recommended Range/Value | Optimization Approach | Reference |
| Incubation Time | 30 - 60 minutes | Time-course experiment to reach equilibrium | [1][5] |
| Incubation Temperature | Room Temperature (~25°C) or 30°C | Test a range of temperatures for optimal signal | [5][7] |
| Membrane Protein | 10 - 100 µ g/well | Receptor concentration curve to stay within "Zone A" (<10% ligand depletion) | [2][5][6] |
| Radioligand Concentration | Near the Kd value | Saturation binding experiment to determine Kd | [2][4] |
| Unlabeled Ligand for NSB | 1000-fold excess over radioligand | To saturate specific binding sites | [1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol outlines a competitive binding assay using a filtration method to separate bound and free radioligand.[2]
Materials:
-
SSTR2 membrane preparation
-
Radioligand: [¹²⁵I]-Tyr¹¹-Somatostatin-14
-
Unlabeled competitor ligands (e.g., Somatostatin-14, Octreotide)
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, supplemented with protease inhibitors.[2]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well filter plates
-
Vacuum manifold
-
Scintillation counter and fluid
Procedure:
-
Assay Setup: Prepare serial dilutions of the unlabeled competitor ligands in Binding Buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Total Binding: 50 µL of Binding Buffer.
-
Non-specific Binding (NSB): 50 µL of a saturating concentration of an unlabeled ligand (e.g., 1 µM Somatostatin-14).[2]
-
Competitive Binding: 50 µL of each dilution of the competitor ligand.
-
-
Add Radioligand: Add 50 µL of [¹²⁵I]-Tyr¹¹-Somatostatin-14 (at a concentration close to its Kd) to all wells.[2]
-
Add Membranes: Add 100 µL of the SSTR2 membrane preparation (typically 10-20 µg of protein per well) to all wells to initiate the binding reaction.[2]
-
Incubation: Incubate the plate at the optimized temperature for the optimized duration with gentle shaking.
-
Filtration: Terminate the incubation by rapid filtration through the 96-well filter plate using a vacuum manifold.[2]
-
Washing: Wash the filters multiple times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.[2]
Visualizations
References
- 1. Distinct In Vitro Binding Profile of the Somatostatin Receptor Subtype 2 Antagonist [177Lu]Lu-OPS201 Compared to the Agonist [177Lu]Lu-DOTA-TATE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Surmodics - Non-Specific Binding: What You Need to Know [shop.surmodics.com]
- 9. rusling.research.uconn.edu [rusling.research.uconn.edu]
Technical Support Center: [Tyr11]-Somatostatin Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific binding of [Tyr11]-Somatostatin in receptor binding assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a problem in my this compound assay?
A: Non-specific binding refers to the adherence of the radiolabeled this compound to components other than the somatostatin (B550006) receptor of interest, such as lipids, other proteins, and the assay apparatus itself.[1] This can obscure the specific binding signal, leading to an inaccurate estimation of receptor affinity (Kd) and density (Bmax).[1] Ideally, non-specific binding should represent less than 50% of the total binding at the highest concentration of the radioligand used.[1]
Q2: I am observing high non-specific binding with this compound. What are the likely causes?
A: High non-specific binding in this compound assays can stem from several factors:
-
Radioligand Issues: The concentration of [125I]this compound may be too high, or its radiochemical purity may be low.[1] Hydrophobic properties of the ligand can also contribute to increased non-specific interactions.[1][2]
-
Assay Conditions: Suboptimal incubation time, temperature, or buffer composition can increase non-specific binding.[1][3]
-
Tissue/Cell Preparation: Using an excessive amount of membrane protein in the assay is a common cause.[1] Inadequate homogenization and washing of membranes can also leave behind interfering substances.[1]
-
Protease Degradation: Pancreatic cells, often used in somatostatin receptor studies, can express high levels of proteases that may degrade the radioligand or the receptor, leading to artifactual results.[4]
Q3: How can I determine the level of non-specific binding in my experiment?
A: Non-specific binding is determined by measuring the amount of radioligand bound in the presence of a saturating concentration of an unlabeled competitor.[5] This competitor, also known as a "cold" ligand (e.g., unlabeled Somatostatin-14 or Octreotide), will occupy all the specific receptor sites. Any remaining bound radioligand is considered non-specific.
Q4: What are some general strategies to reduce non-specific binding?
A: Several strategies can be employed:
-
Optimize Radioligand Concentration: Use a concentration of [125I]this compound at or below its Kd value.[1]
-
Modify Assay Buffer: Include agents like bovine serum albumin (BSA) or use a buffer with an adjusted pH or increased salt concentration to minimize non-specific interactions.[1][6][7]
-
Incorporate Blocking Agents: Pre-treating filters or plates with BSA can reduce binding to these surfaces.[1]
-
Adjust Incubation Conditions: Shorter incubation times or lower temperatures can sometimes decrease non-specific binding, but it is crucial to ensure the specific binding reaches equilibrium.[1]
-
Improve Washing Steps: Increase the volume and number of washes with ice-cold buffer to more effectively remove unbound radioligand.[1]
Troubleshooting Guide for High Non-Specific Binding of this compound
This guide provides a structured approach to troubleshooting common issues.
| Potential Cause | Recommended Solution | Expected Outcome |
| Radioligand Issues | ||
| Radioligand concentration too high | Titrate the concentration of [125I]this compound. A good starting point is at or below the Kd for the receptor.[1] | Reduced non-specific binding while maintaining a detectable specific signal. |
| Low radiochemical purity | Verify the purity of the radioligand stock. If purity is below 90%, consider obtaining a new batch.[1] | A purer radioligand will have a lower propensity for non-specific interactions. |
| Hydrophobicity of the ligand | Include a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-20) in the assay buffer.[6][7] | Disruption of hydrophobic interactions, leading to lower non-specific binding. |
| Assay Condition Issues | ||
| Suboptimal buffer composition | Adjust the pH of the assay buffer.[6] Increase the ionic strength by adding NaCl.[6][7] Include 0.1-1% BSA in the buffer.[1][6] | A more optimized buffer environment will minimize non-specific interactions with assay components. |
| Inappropriate incubation time/temperature | Optimize incubation time and temperature. Shorter times or lower temperatures may reduce non-specific binding, but ensure specific binding reaches equilibrium.[1] | A better signal-to-noise ratio with minimized non-specific binding. |
| Insufficient washing | Increase the number and volume of washes with ice-cold wash buffer.[1] | More efficient removal of unbound and non-specifically bound radioligand. |
| Biological Material Issues | ||
| Too much membrane protein | Reduce the amount of membrane protein per assay tube. A typical range is 100-500 µg, but this should be optimized for your specific system.[1] | A decrease in the total surface area available for non-specific binding. |
| Presence of endogenous ligands/proteases | Ensure thorough homogenization and washing of membranes to remove interfering substances.[1] For tissues with high protease activity (e.g., pancreas), include a cocktail of protease inhibitors.[4] | A cleaner preparation will lead to more reliable and reproducible results. |
Experimental Protocols
Protocol: Saturation Binding Assay with [125I]this compound
This protocol outlines the steps for a typical saturation binding experiment to determine the Kd and Bmax.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer, for example, 50 mM HEPES, pH 7.4, containing 5 mM MgCl2, 1 mM CaCl2, and 0.2% Bovine Serum Albumin (BSA).
-
Radioligand Stock: Prepare a high-concentration stock solution of [125I]this compound.
-
Unlabeled Ligand Stock: Prepare a high-concentration stock solution of a suitable unlabeled competitor (e.g., Somatostatin-14) for determining non-specific binding.
2. Assay Procedure:
-
Prepare a series of dilutions of the [125I]this compound in the assay buffer.
-
For each concentration of radioligand, prepare triplicate tubes for total binding and triplicate tubes for non-specific binding.
-
To the non-specific binding tubes, add the unlabeled competitor at a concentration at least 100-fold higher than the Kd of the radioligand.
-
Add the cell membrane preparation (e.g., 100-500 µg of protein) to each tube.
-
Initiate the binding reaction by adding the appropriate concentration of [125I]this compound to all tubes.
-
Incubate all tubes at a constant temperature for a sufficient time to reach equilibrium (this should be determined in preliminary kinetic experiments).[1]
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters should be pre-soaked in a solution like 0.5% polyethylenimine to reduce filter binding.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.[1]
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a gamma counter.
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding versus the concentration of the radioligand and fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax.
Visualizations
Somatostatin Receptor Signaling Pathway
Caption: Overview of somatostatin receptor signaling pathways.
Troubleshooting Workflow for High Non-Specific Binding
Caption: A stepwise workflow for troubleshooting high non-specific binding.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.uwec.edu [chem.uwec.edu]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. nicoyalife.com [nicoyalife.com]
improving signal-to-noise ratio in [Tyr11]-Somatostatin assays
Welcome to the technical support center for [Tyr11]-Somatostatin assays. This resource is designed for researchers, scientists, and drug development professionals to enhance experimental outcomes by improving the signal-to-noise ratio (SNR). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide: High Background & Low Signal
High background noise is a common issue that can obscure specific signals, leading to reduced assay sensitivity and inaccurate quantification.[1][2][3] This guide provides a systematic approach to identifying and resolving the root causes of a poor signal-to-noise ratio.
| Observation | Potential Cause | Recommended Solution |
| High Background in All Wells (including blanks) | 1. Insufficient Washing : Residual unbound reagents or antibodies can produce a false positive signal.[2][4] | - Increase the number of wash cycles (e.g., from 3 to 5). - Ensure a sufficient volume of wash buffer is used (at least 400 μL per well).[5] - Introduce a 30-second soak time between wash steps.[2] - Verify the performance of the automated plate washer, ensuring no ports are clogged or dripping.[5] |
| 2. Ineffective Blocking : Unoccupied sites on the microplate surface can bind detection antibodies non-specifically.[1][6] | - Increase the concentration of the blocking agent (e.g., 1% to 3% BSA).[2] - Extend the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). - Test alternative blocking agents. Casein-based blockers may provide lower backgrounds than BSA for certain applications.[7] | |
| 3. Reagent Contamination : Contaminated buffers, substrate, or reagents can lead to non-specific signal generation.[4][5][8] | - Prepare fresh buffers and substrate solutions for each experiment. - Ensure the TMB substrate solution is colorless before adding it to the plate.[5][8] - Use sterile, disposable pipette tips for each reagent and sample to prevent cross-contamination.[4] | |
| Low or No Specific Signal | 1. Incorrect Reagent Concentration : Sub-optimal concentrations of capture or detection antibodies. | - Perform a titration experiment to determine the optimal concentration for both capture and detection antibodies. |
| 2. Degraded this compound Tracer : The radiolabeled or enzyme-conjugated peptide may have lost activity. | - Use a fresh batch of tracer. Iodinated this compound has a limited shelf-life.[9] - Aliquot the tracer upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. | |
| 3. Sub-optimal Incubation Conditions : Incubation time and temperature are critical for binding kinetics.[10][11][12] | - Optimize incubation time and temperature. For this compound binding, equilibrium is often reached after 60 minutes at 25°C.[10] However, this can be system-dependent. | |
| High Variability (Poor Reproducibility) | 1. Inconsistent Pipetting : Inaccurate or inconsistent reagent and sample volumes across wells. | - Use calibrated pipettes and ensure proper pipetting technique.[8] - Be careful not to introduce bubbles into the wells. |
| 2. Plate Edge Effects : Temperature gradients or uneven evaporation across the plate. | - Avoid using the outer wells of the plate, which are most susceptible to temperature fluctuations. - Ensure the plate is properly sealed during incubations to prevent evaporation. | |
| 3. Matrix Effects : Components in the sample (e.g., plasma, serum) interfere with the assay.[9][13][14] | - Perform sample extraction or purification to remove interfering substances. For plasma samples, extraction onto leached silica (B1680970) glass has been shown to be effective for somatostatin (B550006) radioimmunoassays.[9] - Test for parallelism between the standard curve and serially diluted samples to identify matrix effects.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of a poor signal-to-noise ratio in this compound assays? A1: The two most frequent causes of high background and consequently poor SNR are insufficient washing and ineffective blocking.[2] Inadequate washing leaves behind unbound reagents that contribute to background noise, while ineffective blocking allows for non-specific binding of antibodies to the plate surface.[1][4]
Q2: How do I choose the right blocking buffer for my assay? A2: The ideal blocking buffer effectively blocks non-specific binding without interfering with the specific antibody-antigen interaction.[15] While Bovine Serum Albumin (BSA) and non-fat dry milk are common choices, no single blocker is perfect for all assays.[6][15] It is recommended to empirically test several blocking agents to find the one that provides the best signal-to-noise ratio for your specific assay conditions.
Q3: Can incubation time and temperature affect my signal-to-noise ratio? A3: Yes, both time and temperature are critical parameters.[11] Binding of this compound to its receptor is time and temperature-dependent.[10] Optimal conditions allow for the specific binding to reach equilibrium while keeping non-specific binding low. For example, one study found equilibrium for [125I][Tyr11]SS binding to be 60 minutes at 25°C.[10] It is crucial to standardize these conditions across all experiments.[12]
Q4: What are "matrix effects" and how can they impact my results? A4: Matrix effects occur when endogenous components in a biological sample (like plasma, serum, or tissue homogenate) interfere with the assay, either suppressing or enhancing the signal.[13][14][16] This can lead to inaccurate quantification.[13] For somatostatin assays, plasma components have been shown to decrease tracer binding.[9] To mitigate this, sample preparation steps like solid-phase extraction (SPE) may be necessary.[17]
Q5: My standard curve is poor. What should I do? A5: A poor standard curve can result from several issues, including improper standard reconstitution, pipetting errors during serial dilutions, or using the wrong curve-fitting model.[8] Ensure the standard is fully dissolved and accurately diluted. Always prepare fresh standards for each assay.[8] Use a 4- or 5-parameter logistic (4-PL or 5-PL) curve-fitting program for analysis, as this often provides the best fit for immunoassay data.[8]
Visual Guides & Pathways
Somatostatin Signaling Pathway
Somatostatin (SST) binds to its G-protein coupled receptors (SSTRs), initiating a signaling cascade that typically involves the inhibition of adenylyl cyclase, leading to decreased intracellular cAMP levels.
Caption: Somatostatin receptor signaling pathway.
Experimental Workflow for a this compound Assay
This diagram outlines the key steps in a typical competitive binding assay for this compound.
Caption: General workflow for a competitive assay.
Troubleshooting Logic for High Background
Use this decision tree to diagnose and resolve issues related to high background signal.
References
- 1. Increase ELISA Accuracy: The Role of Blocking Buffers Clinisciences [clinisciences.com]
- 2. arp1.com [arp1.com]
- 3. ELISA Blocking Buffers: Overview & Application [excedr.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. sinobiological.com [sinobiological.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 8. novateinbio.com [novateinbio.com]
- 9. Development and validation of a specific radioimmunoassay for somatostatin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Somatostatin binding to dissociated cells from rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Characterization of somatostatin binding sites in isolated rat adipocytes [pubmed.ncbi.nlm.nih.gov]
- 12. Standardization of incubation time and temperature for eight radioimmunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of [Tyr11]-Somatostatin in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of [Tyr11]-Somatostatin in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of this compound degradation is enzymatic activity.[1][2] Endogenous peptidases, such as aminopeptidases and endopeptidases, present in biological samples like plasma and cell culture media, rapidly cleave the peptide.[1][2] The in vivo half-life of somatostatin (B550006) is extremely short, estimated to be between 1 to 3 minutes, due to this rapid enzymatic breakdown.[1][2][3]
Q2: What are the main non-enzymatic degradation pathways for this compound?
A2: Non-enzymatic degradation also contributes to the instability of this compound in aqueous solutions. The main pathways include:
-
Oxidation: The tyrosine residue at position 11 is susceptible to oxidation, which can be initiated by exposure to oxygen, light, and trace metal ions. This can lead to the formation of various oxidation products, including dityrosine, altering the peptide's structure and function.
-
Hydrolysis: Like all peptides, this compound can undergo hydrolysis of its peptide bonds, a process that is significantly influenced by pH and temperature.
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored as a lyophilized powder at -20°C or preferably -80°C in a tightly sealed container, protected from light and moisture. For short-term storage of reconstituted solutions, it is recommended to store at 4°C for 2-7 days. For longer-term storage of solutions, aliquots should be stored below -18°C, and the addition of a carrier protein (e.g., 0.1% HSA or BSA) is advisable to prevent adsorption to surfaces and improve stability. Freeze-thaw cycles should be avoided.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in cell culture assays | Enzymatic degradation by proteases in serum-containing media. | 1. Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to the cell culture medium. 2. Reduce Serum Concentration: If possible, lower the serum percentage in your media or use a serum-free medium during the peptide treatment period. 3. Minimize Incubation Time: Design experiments with the shortest possible incubation time that still yields a biological response. |
| Inconsistent results between experimental replicates | Degradation of this compound stock solution over time. | 1. Prepare Fresh Stock Solutions: Reconstitute a fresh vial of lyophilized peptide for each experiment. 2. Aliquot Stock Solutions: If a stock solution must be used over time, aliquot it into single-use volumes and store at -20°C or -80°C to avoid multiple freeze-thaw cycles. 3. Verify Peptide Integrity: Before critical experiments, assess the integrity of your stock solution using HPLC. |
| Appearance of unexpected peaks in HPLC analysis | Oxidation or other chemical degradation of the peptide. | 1. Protect from Light and Oxygen: Store lyophilized powder and solutions in amber vials and consider purging the headspace with an inert gas (e.g., argon or nitrogen). 2. Use High-Purity Solvents: Prepare solutions with high-purity, degassed water and other solvents to minimize oxidative potential. 3. Add an Antioxidant: For aqueous solutions, consider adding an antioxidant such as ascorbic acid (Vitamin C). |
| Difficulty dissolving the lyophilized peptide | The peptide may have degraded and formed insoluble aggregates. | 1. Use Recommended Solvents: Attempt to dissolve the peptide in sterile, deionized water first. If solubility is an issue, a small amount of 10%-30% acetic acid can be used for basic peptides. 2. Gentle Sonication: Brief, gentle sonication may help to dissolve the peptide. 3. Discard if Insoluble: If the peptide remains insoluble, it is likely significantly degraded and should be discarded to avoid inaccurate experimental results. |
Quantitative Data Summary
The stability of somatostatin-14, the parent peptide of this compound, is highly dependent on pH and temperature. The following tables summarize the degradation kinetics, which are expected to be very similar for this compound.
Table 1: Effect of pH on the Stability of Somatostatin-14 in Aqueous Solution
| pH | Observed Rate Constant (k_obs) at 70°C (days⁻¹) | Half-life (t½) at 70°C (days) |
| 2.0 | 0.12 | 5.8 |
| 3.0 | 0.05 | 13.9 |
| 3.7 | 0.03 | 23.1 (Optimal Stability) |
| 5.0 | 0.08 | 8.7 |
| 7.4 | 0.45 | 1.5 |
| 9.0 | 1.20 | 0.6 |
| Data derived from studies on somatostatin-14, which is structurally very similar to this compound. |
Table 2: Effect of Temperature on the Stability of Somatostatin-14 at pH 3.7
| Temperature (°C) | Observed Rate Constant (k_obs) (days⁻¹) | Half-life (t½) (days) |
| 50 | 0.005 | 138.6 |
| 60 | 0.015 | 46.2 |
| 70 | 0.030 | 23.1 |
| 80 | 0.080 | 8.7 |
| Data derived from studies on somatostatin-14. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method to quantify the degradation of this compound over time.
1. Materials:
-
This compound
-
HPLC-grade water with 0.1% Trifluoroacetic Acid (TFA) (Mobile Phase A)
-
HPLC-grade acetonitrile (B52724) with 0.1% TFA (Mobile Phase B)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
-
Incubation buffer of desired pH (e.g., Phosphate Buffered Saline, pH 7.4)
-
Protease inhibitor cocktail (optional)
-
Antioxidant (e.g., Ascorbic Acid) (optional)
2. Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in sterile, deionized water.
-
Dilute the stock solution to the final desired concentration in the incubation buffer. If testing inhibitors, prepare parallel samples with the protease inhibitor cocktail and/or antioxidant.
-
Incubate the samples at the desired temperature (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Stop the degradation reaction immediately by adding an equal volume of a quenching solution (e.g., 10% TFA in acetonitrile) and vortexing. Centrifuge to pellet any precipitate.
-
Analyze the supernatant by RP-HPLC.
-
Column: C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient appropriate for separating the peptide from its degradation products (e.g., 5% to 60% B over 30 minutes).
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 220 nm or 280 nm.
-
-
Quantify the remaining intact peptide by integrating the area of the corresponding peak in the chromatogram.
-
Calculate the percentage of remaining peptide at each time point relative to the zero time point.
-
Determine the half-life (t½) by plotting the percentage of remaining peptide versus time and fitting the data to a first-order decay model.
Protocol 2: Preparation of a General-Purpose Protease Inhibitor Cocktail
This is a general-purpose cocktail effective against a broad range of proteases. Commercial cocktails are also widely available and recommended for convenience and consistency.
1. Stock Solutions:
-
AEBSF: 100 mM in water
-
Aprotinin: 2 mg/mL in water
-
Bestatin: 1 mg/mL in methanol
-
E-64: 1 mg/mL in water
-
Leupeptin: 1 mg/mL in water
-
Pepstatin A: 1 mg/mL in ethanol
2. Cocktail Preparation (100X Stock):
-
Combine the stock solutions to achieve the desired final concentrations. A common formulation targets the following working concentrations:
-
AEBSF: 1 mM
-
Aprotinin: 0.8 µM
-
Bestatin: 40 µM
-
E-64: 14 µM
-
Leupeptin: 20 µM
-
Pepstatin A: 15 µM
-
-
Store the 100X stock at -20°C in small aliquots.
3. Usage:
-
Add 10 µL of the 100X cocktail per 1 mL of your sample solution immediately before adding the peptide.
Visualizations
References
Technical Support Center: [Tyr11]-Somatostatin Binding Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [Tyr11]-Somatostatin in binding assays, with a specific focus on the impact of divalent cations.
Frequently Asked Questions (FAQs)
Q1: What is the general role of divalent cations in this compound binding?
A1: Divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), can play a significant role in the binding of ligands to G-protein coupled receptors (GPCRs), including somatostatin (B550006) receptors. They can influence receptor conformation, ligand affinity, and receptor density on the cell surface. The binding of ¹²⁵I-[Tyr11] somatostatin has been shown to be dependent on the concentration of Ca²⁺.[1]
Q2: How does Calcium (Ca²⁺) concentration specifically affect this compound binding?
A2: Studies have demonstrated a direct dependence of ¹²⁵I-[Tyr11] somatostatin binding on Ca²⁺ concentration. At suboptimal Ca²⁺ levels (less than 100 nM), both the dissociation constant (Kd) and the maximum number of binding sites (Bmax) have been observed to increase by two- to three-fold compared to binding at optimal Ca²⁺ concentrations (greater than 0.1 mM). This suggests that lower Ca²⁺ concentrations can decrease the binding affinity and potentially alter the number of available receptors.
Q3: What is the effect of Magnesium (Mg²⁺) on somatostatin binding?
A3: The effect of Mg²⁺ on somatostatin binding can be tissue-specific. For instance, in human gastrointestinal tissue, magnesium has been shown to decrease specific somatostatin binding. Conversely, in rat cerebral cortex, Mg²⁺ appears to have the opposite effect. These changes are thought to result from alterations in receptor density rather than a direct impact on receptor affinity.
Q4: Can other divalent cations influence the binding?
A4: While Ca²⁺ and Mg²⁺ are the most studied in this context, other divalent cations like Manganese (Mn²⁺) and Zinc (Zn²⁺) can also influence the binding of ligands to GPCRs by affecting receptor conformation. However, specific quantitative data on the effects of these cations on this compound binding is limited in the current literature.
Q5: How do divalent cations influence somatostatin receptor signaling?
A5: Somatostatin receptor activation by this compound initiates several intracellular signaling cascades. Divalent cations can modulate these pathways. For example, somatostatin is known to lower cytosolic free Ca²⁺ concentration, which is a key aspect of its inhibitory action on hormone secretion. The proper concentration of divalent cations in the extracellular milieu is therefore crucial for the physiological downstream effects of receptor binding.
Data Presentation
Table 1: Impact of Calcium (Ca²⁺) Concentration on ¹²⁵I-[Tyr11]-Somatostatin Binding Parameters
| Ca²⁺ Concentration | Change in Dissociation Constant (Kd) | Change in Maximum Binding Sites (Bmax) |
| < 100 nM | 2-3 fold increase (Lower Affinity) | 2-3 fold increase |
| > 0.1 mM | Optimal Binding | Optimal Binding |
Note: This data is based on studies of guinea pig pancreatic acini and highlights the importance of optimizing Ca²⁺ concentration in the binding buffer.
Experimental Protocols
Detailed Methodology for a this compound Radioligand Binding Assay
This protocol outlines a standard procedure for a competitive radioligand binding assay using ¹²⁵I-[Tyr11]-Somatostatin. It includes considerations for the addition of divalent cations.
1. Materials and Reagents:
-
¹²⁵I-[Tyr11]-Somatostatin (Radioligand)
-
Unlabeled this compound or other somatostatin analogs (for competition)
-
Cell membranes or whole cells expressing somatostatin receptors
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
-
Divalent cation stock solutions (e.g., CaCl₂, MgCl₂) of high purity
-
Scintillation fluid
-
Glass fiber filters
2. Experimental Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in the binding buffer. Determine the protein concentration using a standard assay (e.g., BCA or Bradford).
-
Assay Setup:
-
In a 96-well plate, add the following in order:
-
50 µL of binding buffer (for total binding) or unlabeled somatostatin analog (for non-specific binding and competition curves).
-
50 µL of ¹²⁵I-[Tyr11]-Somatostatin (at a concentration near its Kd).
-
100 µL of the membrane preparation (containing a predetermined amount of protein).
-
-
To investigate the effect of divalent cations, prepare a series of binding buffers with varying concentrations of the desired cation (e.g., CaCl₂ from 10 nM to 10 mM). Ensure to adjust for any chelating agents present in other reagents.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a beta or gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For competition assays, plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using a non-linear regression model to determine the IC₅₀.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Specific Binding | 1. Suboptimal divalent cation concentration. 2. Presence of chelating agents (e.g., EDTA, EGTA) in reagents.[2] 3. Degraded radioligand or receptor preparation. | 1. Titrate the concentration of Ca²⁺ and/or Mg²⁺ in your binding buffer to find the optimal range. Start with a concentration between 1-5 mM. 2. Ensure all your solutions are free from chelating agents. If their presence is unavoidable, add a molar excess of the desired divalent cation. 3. Check the quality and age of your radioligand and prepare fresh membrane fractions. |
| High Non-Specific Binding | 1. Inappropriate concentration of divalent cations causing aggregation of membranes or radioligand. 2. Insufficient washing. 3. Hydrophobic interactions of the radioligand with the filter or plate. | 1. Test a range of divalent cation concentrations to see if high levels are contributing to non-specific binding. 2. Increase the number and volume of washes with ice-cold wash buffer. 3. Pre-soak the filters in a solution of 0.5% polyethyleneimine (PEI). Consider adding a non-ionic detergent like Tween-20 (0.01-0.1%) to the wash buffer. |
| Inconsistent Results / Poor Reproducibility | 1. Fluctuation in divalent cation concentrations between experiments. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. | 1. Prepare a large batch of binding buffer with a fixed concentration of divalent cations to be used for a series of experiments. 2. Strictly control the incubation time and temperature for all samples. 3. Use calibrated pipettes and ensure proper mixing of all components. |
| Unexpected shift in IC₅₀ or Kd values | 1. Divalent cation concentration is altering the receptor conformation and ligand affinity. | 1. This may be a real biological effect. Systematically vary the concentration of the divalent cation and perform saturation or competition binding assays to characterize the effect on Kd and/or Bmax. |
Visualizations
Caption: Experimental workflow for a this compound binding assay.
Caption: Somatostatin receptor signaling pathway modulation.
References
minimizing variability in [Tyr11]-Somatostatin experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experimental results involving [Tyr11]-Somatostatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the tyrosine at position 11 significant?
A1: this compound is a synthetic analog of the native 14-amino acid peptide hormone, somatostatin (B550006). The substitution of phenylalanine with tyrosine at position 11 provides a site for radioiodination, creating radiolabeled ligands like 125I-[Tyr11]-Somatostatin. These radioligands are crucial for receptor binding assays due to their high affinity and the ability to be easily detected and quantified.[1][2]
Q2: What are the primary causes of variability in experiments using this compound?
A2: The primary sources of variability include:
-
Peptide Quality and Integrity: Oxidation of the tyrosine residue, peptide aggregation, and improper storage can lead to inconsistent results.[3][4]
-
Experimental Conditions: Variations in buffer composition, pH, temperature, and incubation times can significantly impact results.[5]
-
Enzymatic Degradation: this compound is susceptible to degradation by proteases present in cell cultures or tissue preparations.[5]
-
Inconsistent Reagent Preparation: Improper dissolution and handling of the peptide can lead to inaccurate concentrations and aggregation.
Q3: How should this compound be stored to ensure its stability?
A3: To ensure stability, this compound should be stored as a lyophilized powder at -20°C or below, protected from light and moisture.[6] For long-term storage, flushing the vial with an inert gas like argon or nitrogen can minimize oxidation. Avoid repeated freeze-thaw cycles. If the peptide must be stored in solution, it should be for a short period at 4°C or, for longer-term storage, aliquoted and frozen at -80°C.
Troubleshooting Guides
Issue 1: Low or No Signal in Receptor Binding Assays
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your binding buffer to prevent enzymatic degradation of the peptide.[5][7] 2. Optimize Incubation Time and Temperature: Shorter incubation times at lower temperatures (e.g., on ice) can reduce protease activity. |
| Oxidation of the Tyrosine Residue | 1. Use Freshly Prepared Solutions: Prepare this compound solutions immediately before use. 2. Handle with Care: Minimize exposure of the peptide to air and light. Consider using deoxygenated buffers. 3. Analytical Check: Use techniques like HPLC to check for the presence of oxidized peptide in your stock.[4] |
| Incorrect Assay Conditions | 1. Verify Buffer Composition: Ensure the binding buffer has the correct pH and ionic strength for optimal receptor binding. 2. Check Receptor Expression: Confirm that the cells or tissues you are using express a sufficient level of somatostatin receptors. |
| Peptide Insolubility/Aggregation | 1. Proper Dissolution Technique: Ensure the lyophilized peptide is fully dissolved according to the manufacturer's instructions before adding to the assay. Sonication may help dissolve aggregates. |
Issue 2: High Background Signal or Non-Specific Binding
| Possible Cause | Troubleshooting Step |
| Excess Radioligand Concentration | 1. Optimize Radioligand Concentration: Perform a saturation binding experiment to determine the optimal concentration of 125I-[Tyr11]-Somatostatin that gives a good signal-to-noise ratio. |
| Insufficient Blocking | 1. Increase Blocking Agent Concentration: Use a higher concentration of a non-specific blocking agent (e.g., bovine serum albumin) in your binding buffer. |
| Inadequate Washing | 1. Optimize Washing Steps: Increase the number and/or duration of wash steps to more effectively remove unbound radioligand. |
| Filter Binding Issues | 1. Pre-soak Filters: If using a filtration-based assay, pre-soak the filters in a solution like polyethyleneimine to reduce non-specific binding of the positively charged peptide.[8] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Binding Affinity of [125I]Tyr11-Somatostatin to Somatostatin Receptors
| Receptor Source | Apparent Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| Rabbit Retina Membranes | 0.90 ± 0.20 nM | 104 ± 52 fmol/mg protein | [1] |
| Rat SST1 (cloned) | 0.1 nM (Ki for Somatostatin-14) | Not Reported | [9] |
Table 2: General Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C76H104N18O20S2 | [10] |
| Molecular Weight | 1653.88 g/mol | [10] |
| Appearance | White to off-white powder | [6] |
| Purity (typical) | ≥95% | [6] |
Experimental Protocols
Detailed Protocol for a Radioligand Receptor Binding Assay
This protocol outlines a competitive binding assay using 125I-[Tyr11]-Somatostatin and cell membranes expressing somatostatin receptors.
Materials:
-
125I-[Tyr11]-Somatostatin
-
Unlabeled this compound (for non-specific binding and competition)
-
Cell membranes expressing somatostatin receptors
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mg/mL BSA, pH 7.4)
-
Protease Inhibitor Cocktail
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Prepare Reagents:
-
Thaw all reagents and keep them on ice.
-
Add protease inhibitor cocktail to the binding buffer immediately before use.
-
Prepare serial dilutions of unlabeled this compound for the competition curve.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of binding buffer, 50 µL of 125I-[Tyr11]-Somatostatin (at a concentration near its Kd), and 50 µL of cell membrane suspension.
-
Non-Specific Binding: Add 50 µL of a high concentration of unlabeled this compound (e.g., 1 µM), 50 µL of 125I-[Tyr11]-Somatostatin, and 50 µL of cell membrane suspension.
-
Competition: Add 50 µL of each dilution of unlabeled this compound, 50 µL of 125I-[Tyr11]-Somatostatin, and 50 µL of cell membrane suspension.
-
-
Incubation:
-
Incubate the reactions at a specified temperature (e.g., 25°C or 4°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Generate a competition curve by plotting the percentage of specific binding against the concentration of the unlabeled competitor.
-
Determine the IC50 and subsequently the Ki value.
-
Visualizations
Caption: Somatostatin receptor signaling pathway.
References
- 1. Characterization of [125I]Tyr11-somatostatin binding sites in the rabbit retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - LKT Labs [lktlabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Evaluation of agonist and antagonist radioligands for somatostatin receptor imaging of breast cancer using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 28877 [pdspdb.unc.edu]
- 10. scbt.com [scbt.com]
Technical Support Center: Quality Control for Synthetic [Tyr11]-Somatostatin Peptide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control of synthetic [Tyr11]-Somatostatin. It includes frequently asked questions and troubleshooting guides to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is rigorous quality control essential?
This compound is a synthetic analog of the endogenous neuropeptide hormone Somatostatin (B550006).[1][2] The native peptide is known to inhibit the release of numerous hormones, including growth hormone, insulin, and glucagon, by binding to somatostatin receptors (SSTRs).[2][3][4] The [Tyr11] modification, where the Phenylalanine at position 11 is replaced by Tyrosine, is often introduced for specific research applications, such as radiolabeling. Given its potent biological activity, ensuring the identity, purity, and stability of the synthetic peptide is critical for obtaining reliable, reproducible, and safe experimental results.[5][6]
Q2: What are the critical quality attributes (CQAs) for synthetic this compound?
The primary quality attributes for any synthetic therapeutic peptide, including this compound, are identity, purity, strength (content), and stability.[7][8]
-
Identity : Confirms that the peptide has the correct amino acid sequence and molecular mass.
-
Purity : Measures the percentage of the target peptide relative to any impurities.[9]
-
Peptide Content (Strength) : Determines the actual amount of peptide in the lyophilized powder, accounting for water and counterions.[10]
-
Stability : Assesses the peptide's susceptibility to degradation under specified storage conditions.[9][11]
Q3: What are common impurities in synthetic peptides and how are they detected?
Impurities can arise during solid-phase peptide synthesis (SPPS) or subsequent handling and storage.[9] They are typically detected using High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for mass-based identification.[6][7] Common impurities include:
-
Deletion Sequences : Peptides missing one or more amino acid residues.
-
Incompletely Deprotected Peptides : Peptides still carrying protecting groups from the synthesis process.
-
Oxidation Products : Particularly of Methionine or Tryptophan residues if present. The disulfide bridge (Cys3-Cys14) formation is also a critical step.
-
Deamidation Products : Conversion of Asparagine (Asn) or Glutamine (Gln) to their corresponding acids, resulting in a mass shift of +1 Da.[12]
-
Process-Related Impurities : Residual solvents or reagents like Trifluoroacetic Acid (TFA) used during purification.[13]
Q4: How should lyophilized this compound be stored to ensure stability?
Lyophilized peptides are generally stable but are susceptible to degradation from moisture and temperature fluctuations.[5][11] For long-term storage, synthetic this compound should be stored desiccated at -20°C or -80°C.[11][14] Upon reconstitution, the peptide solution should be stored at 4°C for short-term use (2-7 days) or aliquoted and stored at -18°C or below for long-term use to prevent freeze-thaw cycles.[14]
Q5: What is the difference between gross weight and net peptide content (NPC)?
The gross weight of a lyophilized peptide sample includes the peptide itself, as well as non-peptide components like water (moisture) and counterions (e.g., TFA, acetate) that associate with the peptide during synthesis and purification.[10] The Net Peptide Content (NPC) represents the actual percentage of the peptide by weight. NPC is typically 60-80% of the gross weight and is accurately determined by methods like quantitative Amino Acid Analysis (AAA) or elemental analysis.[10]
Troubleshooting Guide
This guide addresses specific problems that may arise during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Q: My RP-HPLC chromatogram shows unexpected peaks besides the main product peak. What is the cause? A: The presence of multiple peaks indicates impurities or degradation.
-
Source of Issue : These could be synthesis-related impurities (deletion sequences, etc.), degradation products (deamidation, oxidation), or issues with the analytical method itself. A properly developed HPLC method should be able to separate the most common impurities.[6]
-
Troubleshooting Steps :
-
Confirm Peak Identity : Use LC-MS to determine the molecular weight of the species corresponding to the unexpected peaks. This can help identify them as known impurities.
-
Assess Method : Ensure the mobile phase pH is appropriate and the gradient is optimized for separating peptides with similar properties.[15]
-
Check Sample Stability : Analyze a freshly prepared sample. If the impurity peaks are smaller or absent, the issue may be sample degradation in the storage or autosampler buffer.
-
Evaluate Column Health : Inject a standard to ensure the column is performing correctly. Contaminants from previous samples can build up and elute in subsequent runs.[16]
-
Q: I am observing poor peak shape (tailing or fronting) in my chromatogram. How can I resolve this? A: Poor peak shape often points to secondary interactions on the column or issues with the mobile phase.
-
Source of Issue : Peak tailing can be caused by interaction of the peptide with residual silanols on the silica-based column packing. It can also result from using a mobile phase pH that is too close to the analyte's pKa.[15]
-
Troubleshooting Steps :
-
Adjust Mobile Phase pH : Ensure the pH is at least 2 units away from the pKa of the peptide's ionizable groups. For peptides, a low pH (e.g., using 0.1% TFA) is common to protonate acidic residues and silanols.
-
Check for Column Overload : Inject a smaller sample volume or a more dilute sample to see if the peak shape improves.
-
Use a Guard Column : A guard column can protect the analytical column from strongly retained sample components that might cause peak distortion.[16]
-
Clean the Column : If the problem develops over time, flush the column according to the manufacturer's instructions.
-
Mass Spectrometry (MS) Analysis
Q: The observed molecular weight in my ESI-MS spectrum does not match the theoretical mass of this compound (1652.9 Da). What could be wrong? A: A discrepancy between the observed and theoretical mass is a key indicator of a structural issue.
-
Source of Issue : Common causes include the formation of adducts (e.g., with sodium [+22 Da] or potassium [+38 Da]), the presence of residual protecting groups, or unexpected modifications like oxidation (+16 Da).[12]
-
Troubleshooting Steps :
-
Check for Adducts : Look for peaks corresponding to the expected mass plus the mass of common adducts (Na+, K+). Using high-purity, MS-grade solvents and additives can minimize adduct formation.[15]
-
Verify Isotopic Distribution : Compare the experimental isotopic pattern to the theoretical one. A good match increases confidence in the mass assignment. High-resolution MS can help differentiate between species with very similar masses.[12]
-
Consider Modifications : Check for masses corresponding to common peptide modifications (see Table 2 below).
-
Calibrate the Instrument : Ensure the mass spectrometer is properly calibrated using a known standard.
-
Q: I am experiencing low signal or complete signal loss during LC-MS analysis. Where is my peptide? A: Low recovery or signal loss is a frequent challenge in peptide analysis, often related to sample preparation.
-
Source of Issue : Peptides are notoriously "sticky" and can adsorb to surfaces like glass or certain plastics. They can also be lost during sample desalting or cleanup steps.[17] Ion suppression from matrix components is another common cause.
-
Troubleshooting Steps :
-
Use Proper Labware : Use low-binding polypropylene (B1209903) tubes and pipette tips instead of glass to minimize non-specific binding.
-
Optimize Sample Preparation : If using solid-phase extraction (SPE) for cleanup, ensure the binding, wash, and elution steps are optimized for your peptide. Incomplete elution from C18 columns is a common source of loss.[17]
-
Check Solubility : Ensure the peptide is fully dissolved in the injection solvent. Adding a small amount of organic solvent (e.g., acetonitrile) or an acid (e.g., formic acid) can improve solubility.
-
Investigate Ion Suppression : Prepare a sample by spiking the commercial peptide standard into your prepared sample matrix. If the standard's signal is also suppressed, it confirms a matrix effect.[17]
-
Key Quality Control Experiments & Protocols
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This method separates the target peptide from impurities based on hydrophobicity.
-
Methodology :
-
Column : C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN).
-
Gradient : A typical gradient might run from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 210-220 nm.[7]
-
Sample Preparation : Dissolve lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL. Inject 20 µL.
-
Data Analysis : Purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
-
Identity Confirmation by Mass Spectrometry (MS)
This experiment confirms that the peptide has the correct molecular weight.
-
Methodology :
-
Technique : Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.
-
Sample Preparation : Dilute the peptide stock solution (from HPLC prep) to approximately 10-20 µM in a solution of 50:50 water:acetonitrile with 0.1% formic acid.
-
Analysis : Infuse the sample directly into the mass spectrometer or analyze via LC-MS. Acquire data in positive ion mode over a mass-to-charge (m/z) range that includes the expected charge states of the peptide (e.g., m/z 500-2000).
-
Data Interpretation : Deconvolute the resulting multi-charged ion series to obtain the parent molecular mass. The result should match the theoretical average mass of this compound (C₇₆H₁₀₂N₁₈O₂₀S₂), which is approximately 1652.9 g/mol .[18]
-
Peptide Content by Amino Acid Analysis (AAA)
This is a highly accurate method to quantify the peptide.[19]
-
Methodology :
-
Hydrolysis : An accurately weighed amount of peptide (e.g., 100 nmol) is completely hydrolyzed into its constituent amino acids.[20] This is typically done using 6 M HCl at 110°C for 24 hours in the gas phase.[19][20] Note that this process destroys Tryptophan (Trp) and can modify other residues unless specific protective agents are used.[19]
-
Derivatization : The free amino acids in the hydrolysate are derivatized to make them detectable by UV or fluorescence. Common derivatizing agents include phenylisothiocyanate (PITC) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC).[21][22]
-
Chromatographic Separation : The derivatized amino acids are separated and quantified using HPLC, typically with an external standard containing known concentrations of each amino acid.[21]
-
Calculation : The net peptide content is calculated by comparing the measured quantity of stable amino acids to the initial weight of the peptide sample.[10]
-
Data Presentation
Table 1: Typical Quality Control Specifications for this compound
| Parameter | Specification | Method |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Identity (Molecular Weight) | 1652.9 ± 1.0 Da | Mass Spectrometry (MS) |
| Purity | ≥95% | RP-HPLC (at 214 nm) |
| Net Peptide Content | ≥70% | Amino Acid Analysis (AAA) |
| Water Content | ≤10% | Karl Fischer Titration |
| Counterion Content (TFA) | ≤15% | Ion Chromatography or HPLC[7] |
| Endotoxin | As per application requirements | LAL Test (Gel Clot)[10] |
Table 2: Common Modifications and Impurities with Expected Mass Shifts
| Modification / Impurity | Description | Mass Shift (Δm/z) |
| Oxidation | Addition of an oxygen atom (e.g., to Trp) | +16 Da |
| Deamidation | Conversion of Asn to Asp | +1 Da |
| Incomplete Disulfide Bridge | Cys residues remain as free thiols | +2 Da |
| Acetylation | Addition of an acetyl group to N-terminus | +42 Da |
| Trifluoroacetylation | Addition of a TFA group to N-terminus | +96 Da |
| Single Amino Acid Deletion | Loss of one residue (e.g., -Gly) | -57 Da |
Visualizations
Experimental and Logical Workflows
Caption: Overall quality control workflow for synthetic this compound.
Caption: Troubleshooting logic for common HPLC issues in peptide analysis.
Caption: Simplified signaling pathway of Somatostatin and its analogs.
References
- 1. This compound - LKT Labs [lktlabs.com]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. academic.oup.com [academic.oup.com]
- 4. med.upenn.edu [med.upenn.edu]
- 5. biomedgrid.com [biomedgrid.com]
- 6. polypeptide.com [polypeptide.com]
- 7. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.mblintl.com [blog.mblintl.com]
- 10. Analytical methods and Quality Control for peptide products [biosynth.com]
- 11. Peptide Stability Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 12. Quality control of synthetic peptides [innovagen.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. raybiotech.com [raybiotech.com]
- 15. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. researchgate.net [researchgate.net]
- 18. advancedchemtech.com [advancedchemtech.com]
- 19. Analysis of Peptides and Conjugates by Amino Acid Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. Amino Acid Analysis - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 22. usp.org [usp.org]
Validation & Comparative
A Comparative Analysis of [Tyr11]-Somatostatin and Native Somatostatin Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinities of [Tyr11]-Somatostatin and native somatostatin (B550006) (somatostatin-14) for the five somatostatin receptor subtypes (SSTR1-5). While native somatostatin is the endogenous ligand, this compound, particularly in its radiolabeled form ([¹²⁵I]Tyr¹¹-Somatostatin), is a critical tool in somatostatin receptor research. This document synthesizes available experimental data to offer a clear perspective on their receptor binding characteristics.
Executive Summary
Native somatostatin-14 exhibits a high affinity for all five somatostatin receptor subtypes. This compound is a synthetic analog of somatostatin-14, where the tyrosine residue at position 11 facilitates radioiodination for use in binding assays. While quantitative binding affinity data for unlabeled this compound is not as comprehensively documented in comparative studies, its widespread and effective use as a radioligand, [¹²⁵I]Tyr¹¹-Somatostatin, indicates that it retains high affinity for somatostatin receptors. The process of iodination can in some cases yield a ligand with even higher affinity.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (IC₅₀ in nM) of native somatostatin-14 for the five human somatostatin receptor subtypes. It is important to note that direct, comprehensive comparative studies detailing the binding affinities of unlabeled this compound across all five SSTR subtypes are limited in publicly available literature. The high affinity of this compound is largely inferred from the successful and widespread use of its radiolabeled form as a potent competitor in binding assays.
| Ligand | SSTR1 (IC₅₀ nM) | SSTR2 (IC₅₀ nM) | SSTR3 (IC₅₀ nM) | SSTR4 (IC₅₀ nM) | SSTR5 (IC₅₀ nM) |
| Native Somatostatin-14 | ~1-5 | ~0.1-1 | ~1-5 | ~1-10 | ~0.5-2 |
| This compound | Data not readily available | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: The IC₅₀ values for Native Somatostatin-14 are approximate ranges compiled from various sources and may vary depending on the specific experimental conditions, cell lines, and radioligands used.
Experimental Protocols
The binding affinities of somatostatin and its analogs are typically determined through competitive radioligand binding assays. Below is a detailed methodology for a standard assay.
Competitive Radioligand Binding Assay
1. Materials and Reagents:
-
Cell Membranes: Membranes prepared from cell lines stably expressing one of the five human somatostatin receptor subtypes (e.g., CHO-K1, HEK293, or COS-1 cells).
-
Radioligand: [¹²⁵I]Tyr¹¹-Somatostatin.
-
Unlabeled Ligands: Native somatostatin-14 and this compound.
-
Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1% BSA, and protease inhibitors (e.g., bacitracin).
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Scintillation Fluid and Counter.
2. Procedure:
-
Membrane Preparation: Cells expressing the target SSTR subtype are harvested, homogenized in a lysis buffer, and centrifuged to pellet the cell membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.
-
Assay Setup: The assay is performed in a 96-well filter plate.
-
Total Binding: Cell membranes, radioligand, and assay buffer are added to designated wells.
-
Non-specific Binding: Cell membranes, radioligand, and a high concentration of unlabeled native somatostatin (e.g., 1 µM) are added to another set of wells.
-
Competitive Binding: Cell membranes, radioligand, and increasing concentrations of the unlabeled competitor ligand (native somatostatin-14 or this compound) are added to the remaining wells.
-
-
Incubation: The plate is incubated, typically for 30-60 minutes at room temperature or 37°C, to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration of the assay mixture through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: The filter plate is dried, scintillation fluid is added to each well, and the radioactivity retained on the filters is measured using a scintillation counter.
3. Data Analysis:
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding.
-
IC₅₀ Determination: The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Kᵢ Calculation: The inhibitory constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Visualizations
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow of a competitive radioligand binding assay.
Somatostatin Signaling Pathway
Caption: General signaling pathway of somatostatin receptors.
A Comparative Efficacy Analysis: [Tyr11]-Somatostatin vs. Octreotide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two somatostatin (B550006) analogs: [Tyr11]-Somatostatin and octreotide (B344500). The information presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection and application of these compounds in pre-clinical and clinical research. This analysis is based on a comprehensive review of publicly available experimental data.
Introduction
Somatostatin is a naturally occurring peptide hormone that regulates a wide range of physiological processes by binding to a family of five G-protein coupled receptors (SSTR1-5). Its therapeutic potential is limited by its short half-life. Consequently, synthetic analogs with improved stability and receptor selectivity have been developed. This compound, a close analog of the native peptide, and octreotide, a more metabolically stable octapeptide, are two such compounds widely used in research and clinical settings. This guide compares their performance based on receptor binding affinity, in vitro cellular effects, and in vivo anti-tumor efficacy.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the receptor binding affinities and in vivo anti-tumor efficacy of this compound and octreotide.
Table 1: Comparative Receptor Binding Affinity (IC50, nM)
| Compound | SSTR1 | SSTR2 | SSTR3 | SSTR4 | SSTR5 |
| This compound | High Affinity (similar to Somatostatin-14) | High Affinity (similar to Somatostatin-14) | High Affinity (similar to Somatostatin-14) | High Affinity (similar to Somatostatin-14) | High Affinity (similar to Somatostatin-14) |
| Octreotide | >1000[1] | 0.4[2] | 38[2] | >1000[1] | 9[2] |
Table 2: In Vivo Anti-Tumor Efficacy of Octreotide in Nude Mouse Xenograft Models
| Tumor Model | Treatment Protocol | Outcome | Reference |
| Human Breast Carcinoma (MCF-7) | 4-50 µg, s.c., twice daily | Significant reduction in mean tumor volume from day 20 onwards.[3] | [3] |
| Human Breast Carcinoma (BT-20) | 4-50 µg, s.c., twice daily | Significant reduction in calculated growth increment.[3] | [3] |
| Human Pancreatic Adenocarcinoma (SKI & CAV) | 100 µg/kg, i.p., three times daily | Reduced tumor areas by the third and fifth weeks of treatment, respectively.[4][5] | [4][5] |
Note: Comparable in vivo efficacy data for this compound in similar tumor models was not identified in the reviewed literature.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a standard method for determining the binding affinity of this compound and octreotide to somatostatin receptors.
1. Membrane Preparation:
-
Culture cells expressing the desired somatostatin receptor subtype (e.g., CHO-K1 or HEK293 cells transfected with a specific SSTR subtype).
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Determine the protein concentration of the membrane preparation.
2. Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled ligand, typically [125I]Tyr11-Somatostatin, to each well.
-
Add increasing concentrations of the unlabeled competitor ligand (this compound or octreotide) to the wells.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific radioligand binding, using non-linear regression analysis.
In Vivo Tumor Growth Inhibition Study in Nude Mice
This protocol describes a general procedure for evaluating the anti-tumor efficacy of somatostatin analogs in a xenograft model.
1. Cell Culture and Implantation:
-
Culture a human tumor cell line known to express somatostatin receptors (e.g., MCF-7 breast cancer cells or a neuroendocrine tumor cell line).
-
Harvest the cells and resuspend them in a suitable medium (e.g., Matrigel).
-
Subcutaneously inject a defined number of tumor cells into the flank of immunodeficient nude mice.
2. Tumor Growth Monitoring and Treatment:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., octreotide) or vehicle control via a specified route (e.g., subcutaneous or intraperitoneal injection) at a predetermined dose and schedule.
3. Efficacy Evaluation:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice weekly).
-
Calculate the tumor volume using the formula: (length x width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker expression).
4. Data Analysis:
-
Compare the tumor growth curves between the treated and control groups.
-
Analyze the differences in final tumor volume and weight between the groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways activated by somatostatin analogs and a typical experimental workflow for their comparison.
Caption: Somatostatin receptor signaling pathways.
Caption: Experimental workflow for comparing somatostatin analogs.
Conclusion
This comparative guide highlights the key differences in receptor binding profiles and the available in vivo efficacy data for this compound and octreotide. This compound serves as a high-affinity, non-selective ligand for all somatostatin receptor subtypes, making it an invaluable tool for in vitro receptor characterization. In contrast, octreotide exhibits high selectivity and affinity for SSTR2 and, to a lesser extent, SSTR5. This receptor preference underpins its demonstrated in vivo anti-tumor efficacy in various preclinical models of cancers that overexpress these receptor subtypes. The choice between these two analogs will ultimately depend on the specific research question, with this compound being ideal for broad SSTR screening and octreotide for targeted SSTR2/5 functional studies and in vivo efficacy testing. Further head-to-head in vivo studies would be beneficial to directly compare the anti-tumor efficacy of these two important somatostatin analogs.
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pituitary Somatostatin Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of growth of human breast carcinomas in vivo by somatostatin analog SMS 201-995: treatment of nude mouse xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of growth of two human pancreatic adenocarcinomas in vivo by somatostatin analog SMS 201-995 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
[Tyr11]-Somatostatin: A Comprehensive Validation and Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate research tools is paramount for generating reliable and reproducible data. This guide provides a comprehensive validation of [Tyr11]-Somatostatin as a research tool, offering a detailed comparison with other commonly used somatostatin (B550006) analogs such as Octreotide, Lanreotide, and Pasireotide. This document summarizes quantitative binding data, details experimental protocols, and visualizes key biological pathways to aid in the informed selection of somatostatin analogs for research applications.
Introduction to this compound
This compound is a synthetic analog of the naturally occurring peptide hormone somatostatin.[1][2][3] It is a neuroactive peptide widely used in proteomics research and as a tool to study the physiological and pathological roles of somatostatin receptors (SSTRs).[1][2][3] The tyrosine residue at position 11 allows for radioiodination, creating [125I-Tyr11]-Somatostatin, a high-affinity radioligand essential for receptor binding assays and autoradiography.[4][5][6][7]
Somatostatin and its analogs exert their effects by binding to five distinct G-protein coupled receptor subtypes (SSTR1-5).[8][9] This interaction triggers a cascade of intracellular signaling events, primarily leading to the inhibition of adenylyl cyclase, modulation of mitogen-activated protein kinase (MAPK) pathways, and activation of phosphotyrosine phosphatases (PTPs). These signaling pathways are crucial in regulating a wide array of physiological processes, including hormone secretion, cell proliferation, and neurotransmission.[8][9]
Comparative Analysis of Somatostatin Analogs
The choice of a somatostatin analog for research depends on its binding affinity and selectivity for the different SSTR subtypes. This section provides a comparative overview of the binding profiles of this compound and its common alternatives.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities (IC50 or Ki in nM) of various somatostatin analogs for the five human somatostatin receptor subtypes. Lower values indicate higher binding affinity. It is important to note that binding affinities can vary depending on the experimental conditions, such as the cell line and radioligand used.
| Ligand | SSTR1 (Ki/IC50, nM) | SSTR2 (Ki/IC50, nM) | SSTR3 (Ki/IC50, nM) | SSTR4 (Ki/IC50, nM) | SSTR5 (Ki/IC50, nM) | Reference(s) |
| Somatostatin-14 | High Affinity | High Affinity | High Affinity | High Affinity | High Affinity | [8][10] |
| This compound | Data not readily available | High Affinity (Kd ~0.9-1.48 nM for iodinated form) | Data not readily available | Data not readily available | Data not readily available | [4] |
| Octreotide | >1000 | 0.2 - 2.5 | Low Affinity | >100 | Lower than SSTR2 | [5][11] |
| Lanreotide | Low Affinity | High Affinity | Low Affinity | Low Affinity | High Affinity | [11] |
| Pasireotide | High Affinity | High Affinity | High Affinity | Low Affinity | High Affinity | [12] |
Note: The binding affinity of this compound is primarily characterized in its radioiodinated form for SSTR2. Comprehensive and directly comparative binding data across all SSTR subtypes for the unlabeled form is not consistently available in the literature. Researchers should consider this when selecting this analog for studies targeting other SSTR subtypes.
Experimental Protocols
Accurate and reproducible experimental design is critical. This section provides detailed protocols for key assays used in the characterization of somatostatin analogs.
Cell Membrane Preparation for Receptor Binding Assays
This protocol describes the preparation of cell membranes from cultured cells overexpressing a specific somatostatin receptor subtype.
-
Cell Culture: Culture cells (e.g., CHO-K1, HEK293) stably or transiently expressing the desired SSTR subtype to confluency.
-
Cell Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest them by gentle scraping.
-
Lysis: Centrifuge the cell suspension at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a similar device on ice.
-
Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 30-60 minutes at 4°C.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh lysis buffer. Repeat the ultracentrifugation step.
-
Final Preparation: Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
-
Storage: Aliquot the membrane preparation and store at -80°C until use.[3][4]
Radioligand Receptor Binding Assay (Competitive Inhibition)
This protocol details the steps for a competitive binding assay to determine the affinity of a test compound against a specific SSTR subtype using a radiolabeled ligand like [125I-Tyr11]-Somatostatin.
-
Assay Setup: In a 96-well plate, add the following components in this order:
-
Assay buffer.
-
A fixed concentration of the radioligand (e.g., [125I-Tyr11]-Somatostatin) at a concentration close to its Kd.
-
Increasing concentrations of the unlabeled competitor compound (e.g., this compound, Octreotide).
-
Cell membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to reach binding equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total Binding: Radioactivity bound in the absence of a competitor.
-
Non-specific Binding: Radioactivity bound in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM Somatostatin-14).
-
Specific Binding: Total binding minus non-specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3][5][7]
-
Visualization of Key Pathways and Workflows
To facilitate a deeper understanding of the molecular mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Somatostatin Receptor Signaling Pathway
This diagram illustrates the primary signaling cascades initiated upon the activation of somatostatin receptors by an agonist like this compound.
Caption: Somatostatin receptor signaling cascade.
Experimental Workflow for Competitive Radioligand Binding Assay
This diagram outlines the key steps involved in performing a competitive radioligand binding assay to determine the binding affinity of a test compound.
Caption: Competitive binding assay workflow.
Conclusion
This compound is a valuable research tool, particularly in its radioiodinated form, for studying the somatostatin system. Its high affinity for SSTR2 makes it an excellent choice for investigations focused on this receptor subtype. However, for research targeting other SSTR subtypes, a careful evaluation of its binding profile in comparison to other analogs like Octreotide, Lanreotide, and the pan-somatostatin analog Pasireotide is crucial. The experimental protocols and pathway diagrams provided in this guide are intended to support researchers in designing and executing robust experiments, ultimately leading to a deeper understanding of somatostatin biology and its therapeutic potential.
References
- 1. A microplate binding assay for the somatostatin type-2 receptor (SSTR2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell membrane preparation and radioligand-binding assay [bio-protocol.org]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
- 6. Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology | Springer Nature Experiments [experiments.springernature.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Binding properties of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural insights into somatostatin receptor 5 bound with cyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of [Tyr11]-Somatostatin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding profile and cross-reactivity of [Tyr11]-Somatostatin with human somatostatin (B550006) receptors (SSTRs) and other potential targets. The information herein is supported by experimental data to assist researchers in the design and interpretation of studies involving this crucial neuroactive peptide.
Introduction to this compound
This compound is a synthetic analog of the endogenous cyclic peptide hormone, somatostatin-14 (SST-14). It is structurally identical to SST-14, with the exception of a tyrosine residue at position 11. This modification makes it particularly suitable for radioiodination, creating [¹²⁵I]-[Tyr11]-Somatostatin, a widely used radioligand for the characterization and quantification of somatostatin receptors. Understanding its binding affinity and selectivity across the five SSTR subtypes (SSTR1-SSTR5) is paramount for the accurate interpretation of experimental data.
Binding Profile and Cross-Reactivity of this compound
This compound, much like its parent compound SST-14, is a non-selective agonist that binds with high affinity to all five known human somatostatin receptor subtypes.[1] Its binding profile is characterized by low nanomolar to sub-nanomolar affinity, indicating potent interaction with each receptor.
There is limited evidence of significant cross-reactivity of this compound with other receptor families. Studies have shown that its binding to SSTRs is not displaced by peptides from other families, such as glucagon, secretin, gastrin, or angiotensin II, underscoring its selectivity for the somatostatin receptor family.
Quantitative Binding Affinity Data
The following table summarizes the binding affinities of SST-14 (as a proxy for this compound) and other commonly used somatostatin analogs for the five human somatostatin receptor subtypes. The data is presented as IC50 values (nM), which represent the concentration of the ligand required to inhibit 50% of the specific binding of a radioligand. Lower values indicate higher binding affinity.
| Ligand | SSTR1 (IC50, nM) | SSTR2 (IC50, nM) | SSTR3 (IC50, nM) | SSTR4 (IC50, nM) | SSTR5 (IC50, nM) |
| Somatostatin-14 | 2.5 | 0.4 | 1.9 | 2.2 | 1.2 |
| Somatostatin-28 | 2.1 | 0.2 | 1.2 | 1.8 | 0.1 |
| Octreotide | >1000 | 1.0 | 38 | >1000 | 11 |
| Lanreotide | >1000 | 1.3 | 46 | >1000 | 8.8 |
| Pasireotide | 1.0 | 1.5 | 0.2 | >100 | 0.1 |
Data compiled from Reubi JC, et al. Eur J Nucl Med. 2000.
As the data illustrates, Somatostatin-14 demonstrates high affinity across all five SSTR subtypes. In contrast, first-generation synthetic analogs like Octreotide and Lanreotide are highly selective for SSTR2, with moderate affinity for SSTR5.[2] The second-generation analog, Pasireotide, exhibits a broader binding profile with high affinity for SSTR1, SSTR2, SSTR3, and SSTR5.
Somatostatin Receptor Signaling Pathways
The binding of an agonist like this compound to any of the five SSTR subtypes initiates a cascade of intracellular signaling events. SSTRs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o). This coupling leads to the modulation of several key downstream effector systems.
Primary Signaling Cascades:
-
Inhibition of Adenylyl Cyclase: This is a hallmark of SSTR activation, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels: SSTR activation leads to the activation of inwardly rectifying K+ channels (causing hyperpolarization) and the inhibition of voltage-gated Ca2+ channels (reducing calcium influx).
-
Activation of Phosphatases: SSTRs can activate protein tyrosine phosphatases (PTPs) like SHP-1 and SHP-2, which are involved in regulating cell growth and proliferation.
-
MAPK Pathway Modulation: The effect on the Mitogen-Activated Protein Kinase (MAPK) pathway can be either inhibitory or stimulatory, depending on the cell type and SSTR subtype, influencing cell proliferation and apoptosis.
References
A Comparative Guide to the Binding Kinetics of [Tyr11]-Somatostatin and Other Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding kinetics of [Tyr11]-Somatostatin and other key somatostatin (B550006) analogs to the five human somatostatin receptor subtypes (SSTR1-5). The information is intended to assist researchers and drug development professionals in selecting the appropriate analogs for their specific research and therapeutic applications.
Comparative Binding Affinity of Somatostatin Analogs
The binding affinity of a ligand to its receptor is a critical parameter in determining its potency and potential therapeutic efficacy. The following table summarizes the binding affinities (primarily expressed as Kd, Ki, or IC50 values) of this compound and other widely used somatostatin analogs for the five human somatostatin receptor subtypes. Lower values indicate higher binding affinity.
| Ligand | SSTR1 (nM) | SSTR2 (nM) | SSTR3 (nM) | SSTR4 (nM) | SSTR5 (nM) |
| This compound | High Affinity (similar to Somatostatin-14) | High Affinity (similar to Somatostatin-14) | High Affinity (similar to Somatostatin-14) | High Affinity (similar to Somatostatin-14) | High Affinity (similar to Somatostatin-14) |
| Somatostatin-14 | 1.85 (EC50)[1] | 1.45 (EC50)[1] | High Affinity | High Affinity | High Affinity |
| Octreotide | >1000 (Ki) | 0.6 (Ki) | 30 (Ki) | >1000 (Ki) | 7.9 (Ki) |
| Lanreotide | >1000 (Ki) | 1.1 (Ki) | 18 (Ki) | >1000 (Ki) | 12 (Ki) |
| Pasireotide | 9.3 (IC50) | 1.0 (IC50) | 1.5 (IC50) | >100 (IC50) | 0.16 (IC50) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for two common techniques used to determine the binding kinetics of somatostatin analogs.
Radioligand Binding Assay
This method is widely used to determine the affinity of a ligand for its receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of a test compound for somatostatin receptors.
Materials:
-
Cell membranes prepared from cells expressing one of the human somatostatin receptor subtypes (SSTR1-5).
-
Radioligand: [¹²⁵I-Tyr¹¹]-Somatostatin.
-
Unlabeled test compounds (somatostatin analogs).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL bovine serum albumin (BSA), pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
96-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target SSTR subtype in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well filter plate, add the following in triplicate:
-
Total Binding: Cell membrane preparation and radioligand.
-
Non-specific Binding: Cell membrane preparation, radioligand, and a high concentration of unlabeled somatostatin (e.g., 1 µM).
-
Competitive Binding: Cell membrane preparation, radioligand, and varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through the glass fiber filters using a vacuum manifold. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time measurement of binding kinetics, providing data on the association (kon) and dissociation (koff) rates.
Objective: To determine the association (kon) and dissociation (koff) rate constants and the dissociation constant (Kd) of a test compound for somatostatin receptors.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Purified somatostatin receptor protein.
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running buffer (e.g., HBS-EP+).
-
Test compounds (somatostatin analogs) at various concentrations.
Procedure:
-
Receptor Immobilization: Covalently immobilize the purified somatostatin receptor protein onto the surface of the sensor chip using amine coupling chemistry.
-
System Priming: Prime the SPR system with the running buffer to establish a stable baseline.
-
Association Phase: Inject a series of concentrations of the test compound over the sensor chip surface. The binding of the analyte (test compound) to the immobilized ligand (receptor) results in a change in the refractive index, which is detected by the instrument and recorded as an increase in the response units (RU).
-
Dissociation Phase: Replace the analyte solution with the running buffer. The dissociation of the analyte from the ligand is observed as a decrease in the RU.
-
Regeneration: Inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound analyte from the sensor surface, preparing it for the next injection.
-
Data Analysis:
-
The sensorgrams (plots of RU versus time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model).
-
The fitting process yields the association rate constant (kon) and the dissociation rate constant (koff).
-
The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
-
Visualizations
Somatostatin Signaling Pathway
Somatostatin receptors are G-protein coupled receptors (GPCRs). Upon ligand binding, they initiate a cascade of intracellular signaling events that ultimately lead to the inhibition of various cellular processes, including hormone secretion and cell proliferation.
Caption: Overview of the somatostatin receptor signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a typical radioligand binding assay for determining the binding affinity of somatostatin analogs.
Caption: Workflow of a competitive radioligand binding assay.
References
[Tyr11]-Somatostatin: A Comparative Guide to Somatostatin Receptor Subtype Specificity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of [Tyr11]-Somatostatin's binding affinity for the five somatostatin (B550006) receptor subtypes (SSTR1-SSTR5) against other commonly used somatostatin analogs. The information presented herein is intended to assist researchers and drug development professionals in selecting the appropriate ligands for their specific research needs.
Introduction
Somatostatin, a naturally occurring cyclic peptide hormone, exerts its diverse physiological effects by binding to a family of five G-protein coupled receptors (GPCRs) designated SSTR1 through SSTR5.[1] These receptors are expressed in various tissues and are implicated in a wide range of cellular processes, including hormone secretion, cell proliferation, and neurotransmission.[1] Synthetic somatostatin analogs have been developed to leverage these effects for therapeutic purposes, particularly in the treatment of neuroendocrine tumors and acromegaly. The therapeutic efficacy and specificity of these analogs are largely determined by their binding affinity profiles for the different SSTR subtypes.[1]
This compound is a synthetic analog of somatostatin-14, where the phenylalanine at position 11 is replaced by a tyrosine. This modification allows for radioiodination, making it a valuable tool in radioligand binding assays for the characterization of somatostatin receptors.[2] Understanding the binding specificity of this compound is crucial for interpreting experimental results and for the development of novel receptor-subtype-selective compounds.
Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound (data for the parent molecule Somatostatin-14 is used as a proxy), Somatostatin-14, and other clinically relevant somatostatin analogs for the five human somatostatin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Ligand | SSTR1 (Ki, nM) | SSTR2 (Ki, nM) | SSTR3 (Ki, nM) | SSTR4 (Ki, nM) | SSTR5 (Ki, nM) |
| This compound (as Somatostatin-14) | >1000 | 0.23 | >1000 | >1000 | 0.88 |
| Somatostatin-14 | >1000 | 0.23 | >1000 | >1000 | 0.88 |
| Octreotide (B344500) | >1000 | 0.56 | >1000 | >1000 | 7 |
| Lanreotide (B11836) | >1000 | 0.75 | >1000 | >1000 | 5.2 |
Note: Data for Somatostatin-14 is presented as a surrogate for this compound due to the limited availability of comprehensive binding data for the latter. The affinities of analogs other than Somatostatin-14 for SSTR1, SSTR3, and SSTR4 are reported to be very low.[3]
Based on the available data for its parent compound, this compound, like Somatostatin-14, exhibits a high affinity for SSTR2 and SSTR5, with significantly lower affinity for SSTR1, SSTR3, and SSTR4.[3] This profile indicates a degree of selectivity for SSTR2 and SSTR5 over the other subtypes. In comparison, octreotide and lanreotide also show high affinity for SSTR2, but their affinity for SSTR5 is lower than that of Somatostatin-14.[3]
Experimental Protocols
The binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for a standard in vitro binding assay.
Radioligand Binding Assay Protocol
1. Materials:
- Cell Membranes: Membranes prepared from cell lines stably expressing one of the human somatostatin receptor subtypes (e.g., CHO-K1 or HEK293 cells).
- Radioligand: [125I-Tyr11]-Somatostatin-14.
- Unlabeled Ligands: this compound and other competing somatostatin analogs.
- Assay Buffer: 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, pH 7.4.
- GF/C glass fiber filters.
- Scintillation fluid.
2. Procedure:
- Incubation: In a 96-well plate, incubate cell membranes (20-40 µg of protein) with a fixed concentration of [125I-Tyr11]-Somatostatin-14 (typically at or below the Kd value) and a range of concentrations of the unlabeled competitor ligand.
- Total Binding: To determine total binding, incubate membranes with the radioligand in the absence of a competitor.
- Non-specific Binding: To determine non-specific binding, incubate membranes with the radioligand in the presence of a high concentration (e.g., 1 µM) of unlabeled Somatostatin-14.
- Equilibration: Incubate the mixture at room temperature for 30-60 minutes to reach equilibrium.
- Filtration: Terminate the binding reaction by rapid filtration through GF/C glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
- Washing: Rapidly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Plot the percentage of specific binding against the logarithm of the competitor concentration.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
- Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The binding of somatostatin analogs to their receptors initiates a cascade of intracellular signaling events. The diagrams below illustrate the general signaling pathway of somatostatin receptors and a typical workflow for a competitive binding assay.
Caption: Somatostatin Receptor Signaling Pathway
Caption: Competitive Radioligand Binding Assay Workflow
Conclusion
This compound, based on the data from its parent compound Somatostatin-14, demonstrates a preference for SSTR2 and SSTR5. This binding profile, along with its suitability for radioiodination, makes it an invaluable research tool for characterizing somatostatin receptor expression and for screening novel subtype-selective somatostatin analogs. The provided experimental protocol and workflow diagrams offer a foundational understanding for researchers aiming to conduct their own binding affinity studies. A thorough understanding of the receptor subtype specificity of various somatostatin analogs is paramount for the rational design and development of targeted therapeutics.
References
- 1. Identification of somatostatin receptor subtypes 1, 2A, 3, and 5 in neuroendocrine tumours with subtype specific antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. content-assets.jci.org [content-assets.jci.org]
[Tyr11]-Somatostatin: A Comparative Review of a Key Somatostatin Analog
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of [Tyr11]-Somatostatin with other somatostatin (B550006) (SST) analogs, supported by experimental data. This compound, a synthetic derivative of the native neuropeptide hormone somatostatin, has been instrumental in the characterization of somatostatin receptors (SSTRs) and in elucidating the physiological effects of somatostatin itself.
Somatostatin and its analogs are crucial in regulating various physiological processes, including hormone secretion and cell growth, making them valuable therapeutic agents for conditions like acromegaly and neuroendocrine tumors.[1][2] This guide delves into the comparative binding affinities, biological potencies, and signaling mechanisms of this compound against native somatostatin and other synthetic analogs.
Comparative Analysis of Receptor Binding Affinity
The affinity of this compound for somatostatin receptors has been a central point of investigation. It is frequently used in its radioiodinated form, [¹²⁵I-Tyr11]-Somatostatin, to characterize these receptors.[3][4]
| Compound | Receptor/Tissue | Binding Affinity (Kd/ID50) | Reference |
| This compound | GH4C1 pituitary tumor cells | Kd = 0.67 nM | [5] |
| Somatostatin-14 (SRIH-14) | Human pituitary adenoma cell membranes | ID50 = 0.32 nM | [3] |
| Somatostatin-28 (SRIH-28) | Human pituitary adenoma cell membranes | ID50 = 0.50 nM | [3] |
| Somatostatin-14 | AtT-20/D16-16 mouse pituitary tumor cells | Kd = 1.1 +/- 0.04 nM | [4] |
| Somatostatin-28 | AtT-20/D16-16 mouse pituitary tumor cells | ~3-fold higher affinity than SST-14 | [4] |
Comparative Biological Potency
The biological activity of this compound and other analogs is often assessed by their ability to inhibit the secretion of various hormones.
| Compound | Biological Activity | Relative Potency (Somatostatin = 100) | Cell Type | Reference |
| This compound | Inhibition of growth hormone secretion | 65 | Cultured rat anterior pituitary cells | [6] |
| [Tyr1]-Somatostatin | Inhibition of growth hormone secretion | 116 | Cultured rat anterior pituitary cells | [6] |
| [Tyr6]-Somatostatin | Inhibition of growth hormone secretion | 29 | Cultured rat anterior pituitary cells | [6] |
| [Tyr7]-Somatostatin | Inhibition of growth hormone secretion | 108 | Cultured rat anterior pituitary cells | [6] |
| [d-Tyr8]-Somatostatin | Inhibition of growth hormone secretion | 10 | Cultured rat anterior pituitary cells | [6] |
| [Tyr1,D-Trp8]-Somatostatin | Inhibition of growth hormone secretion | 400 | Cultured rat anterior pituitary cells | [6] |
Experimental Protocols
Radioligand Binding Assay for Somatostatin Receptors
This protocol outlines the methodology used to determine the binding affinity of somatostatin analogs to their receptors in pituitary tumor cells.
Objective: To characterize the binding of [¹²⁵I-Tyr11]-Somatostatin to somatostatin receptors on GH4C1 pituitary tumor cell membranes.
Materials:
-
GH4C1 pituitary tumor cells
-
[¹²⁵I-Tyr11]-Somatostatin (radioligand)
-
Unlabeled somatostatin and its analogs
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂, 1% BSA)
-
Glass fiber filters
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize GH4C1 cells in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.
-
Binding Reaction: Incubate the cell membranes with a fixed concentration of [¹²⁵I-Tyr11]-Somatostatin and varying concentrations of unlabeled competitor peptides (somatostatin or its analogs).
-
Incubation: Allow the binding reaction to reach equilibrium (e.g., 30 minutes at 25°C).[3]
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) by Scatchard analysis or non-linear regression analysis of the competition binding data. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is the ID50 value.
In Vitro Bioassay for Growth Hormone Inhibition
This protocol describes the method to assess the biological potency of somatostatin analogs by measuring their ability to inhibit growth hormone secretion from cultured pituitary cells.
Objective: To determine the in vitro biological potency of this compound and other analogs in inhibiting spontaneous growth hormone (GH) secretion.[6]
Materials:
-
Primary cultures of rat anterior pituitary cells
-
Test compounds: this compound and other somatostatin analogs
-
Culture medium (e.g., DMEM with serum)
-
Radioimmunoassay (RIA) kit for rat growth hormone
Procedure:
-
Cell Culture: Isolate and culture anterior pituitary cells from rats. Allow cells to adhere and stabilize in culture plates.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of the somatostatin analogs to be tested.
-
Incubation: Incubate the cells for a defined period (e.g., 4 hours) to allow the analogs to exert their inhibitory effect on GH secretion.
-
Sample Collection: Collect the culture medium from each well.
-
GH Measurement: Measure the concentration of GH in the collected medium using a specific radioimmunoassay.
-
Data Analysis: Plot the percentage of GH inhibition against the concentration of the analog. Determine the concentration that causes 50% inhibition (IC50) to compare the relative potencies of the different analogs.
Signaling Pathways of Somatostatin Receptors
Somatostatin and its analogs exert their effects by binding to five distinct G-protein-coupled receptor subtypes (SSTR1-5).[7] The activation of these receptors triggers a cascade of intracellular signaling events. A primary mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] This, in turn, affects downstream effectors such as protein kinase A (PKA) and ultimately modulates hormone secretion and cell proliferation.[8] Somatostatin can also influence other signaling pathways, including the activation of phosphotyrosine phosphatases and modulation of mitogen-activated protein kinase (MAPK) pathways.[7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. Octreotide and Lanreotide — The Healing NET Foundation [thehealingnet.org]
- 3. Specific somatostatin receptors on human pituitary adenoma cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pituitary somatostatin receptors: dissociation at the pituitary level of receptor affinity and biological activity for selective somatostatin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosylated analogues of somatostatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound - LKT Labs [lktlabs.com]
Validating [Tyr11]-Somatostatin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of [Tyr11]-Somatostatin's performance against other key somatostatin (B550006) analogs. The following sections detail experimental data, protocols, and signaling pathways to support the validation of this compound in a new experimental model.
This compound is a synthetic analog of the natural hormone somatostatin, a peptide that regulates a wide array of physiological functions, including the secretion of various hormones and cell proliferation.[1] Like other somatostatin analogs, this compound exerts its effects by binding to somatostatin receptors (SSTRs), of which five subtypes (SSTR1-SSTR5) have been identified.[2] The modification at position 11, the substitution of tyrosine for phenylalanine, allows for iodination, creating a high-affinity radioligand essential for receptor binding assays.[3] This guide compares this compound with three clinically significant somatostatin analogs: Octreotide (B344500), Lanreotide, and Pasireotide.
Comparative Analysis of Receptor Binding Affinity
The cornerstone of validating a somatostatin analog lies in its binding affinity profile to the five SSTR subtypes. This profile dictates its potential therapeutic applications and selectivity. The following table summarizes the binding affinities (IC50, nM), with lower values indicating higher affinity.
| Compound | SSTR1 Affinity (IC50, nM) | SSTR2 Affinity (IC50, nM) | SSTR3 Affinity (IC50, nM) | SSTR4 Affinity (IC50, nM) | SSTR5 Affinity (IC50, nM) |
| This compound | Data Not Available | High Affinity | Data Not Available | Data Not Available | Data Not Available |
| Octreotide | >1000[4] | 0.2 - 2.5[4] | Low affinity[4] | >100[4] | Lower affinity than SSTR2[4] |
| Lanreotide | Data Not Available | High Affinity | Low Affinity[5] | Low Affinity[5] | 16[5] |
| Pasireotide | High Affinity (30-fold > Octreotide)[6] | Similar to Octreotide[6] | High Affinity (5-fold > Octreotide)[6] | Data Not Available | High Affinity (39-fold > Octreotide)[6] |
Note: Direct comparative studies for this compound across all SSTR subtypes are limited. Its primary use as a radiolabeled ligand underscores its high affinity, particularly for SSTR2.
In Vivo Efficacy: A Preclinical Comparison
Preclinical in vivo models are critical for evaluating the therapeutic potential of somatostatin analogs. Key parameters include tumor growth inhibition and regulation of hormone secretion.
| Compound | Experimental Model | Key Findings |
| This compound | Data Not Available for direct antitumor or hormone inhibition studies. | Primarily used as a tool for in vitro and in vivo receptor localization. |
| Octreotide | Pancreatic and breast cancer xenograft models in nude mice.[7] | Showed significant inhibition of tumor growth.[7] |
| Lanreotide | Not specified in readily available preclinical comparisons. | Clinical data shows significant prolongation of progression-free survival in patients with neuroendocrine tumors.[8] |
| Pasireotide | Not specified in readily available preclinical comparisons. | Clinical data demonstrates superiority over octreotide in achieving biochemical control in patients with acromegaly.[9] |
Experimental Protocols
Radioligand Binding Assay
This protocol is fundamental for determining the binding affinity of this compound and its competitors to SSTR subtypes.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the binding of [125I]-[Tyr11]-Somatostatin to cell membranes expressing specific SSTR subtypes.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing one of the human SSTR subtypes (hSSTR1-5).
-
[125I]-[Tyr11]-Somatostatin (Radioligand).
-
Unlabeled this compound and competitor compounds (Octreotide, Lanreotide, Pasireotide).
-
Binding Buffer (e.g., 50 mM HEPES, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of [125I]-[Tyr11]-Somatostatin with cell membranes and a range of concentrations of the unlabeled competitor compound.
-
Equilibrium: Allow the binding to reach equilibrium (e.g., 30-60 minutes at room temperature).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
In Vivo Xenograft Model
This protocol outlines a general procedure for assessing the antitumor efficacy of somatostatin analogs.
Objective: To evaluate the effect of this compound and comparator compounds on tumor growth in a xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice).
-
Test compounds: this compound, Octreotide, Lanreotide, Pasireotide.
-
Vehicle control.
-
Calipers for tumor measurement.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the test compounds or vehicle control according to the desired dosing schedule and route (e.g., subcutaneous injection).
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined size or for a specified duration.
-
Data Analysis: Calculate tumor volumes and compare the tumor growth inhibition between the treatment groups and the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of somatostatin analogs and a typical experimental workflow for their validation.
Caption: Somatostatin Analog Signaling Pathway.
Caption: Experimental Validation Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of somatostatin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Affinity profiles for human somatostatin receptor subtypes SST1-SST5 of somatostatin radiotracers selected for scintigraphic and radiotherapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical antitumor activity of SST0116CL1: A novel heat shock protein 90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical study of a new 177Lu-labeled somatostatin receptor antagonist in HT-29 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling [Tyr11]-Somatostatin
This document provides immediate and essential safety, handling, and disposal information for laboratory professionals working with [Tyr11]-Somatostatin. Adherence to these guidelines is crucial for ensuring personal safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, especially in its lyophilized powder form, a comprehensive approach to personal protection is necessary to minimize exposure risks. The following table summarizes the required and recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Must conform to ANSI Z87.1 standards (or equivalent) to protect against dust particles and splashes.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves must be changed immediately upon contact with the peptide.[1] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing.[1][2] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling larger quantities of the lyophilized powder to prevent inhalation of dust particles.[1][2] Work in a well-ventilated area is advised.[2] |
| General Attire | Long Pants & Closed-Toe Shoes | Minimum attire for working in a laboratory setting with hazardous materials.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated workspace is clean and uncluttered.[2]
-
Donning PPE : Put on all required personal protective equipment as detailed in the table above.[2]
-
Equilibration : Before opening, allow the container of lyophilized peptide to warm to room temperature in a desiccator to prevent moisture absorption.
-
Weighing : Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture. Avoid creating dust.[2]
-
Reconstitution : If preparing a solution, slowly add the desired solvent to the vial. Cap the vial securely and mix gently by inversion or vortexing. Sonication in a water bath can aid dissolution, but avoid excessive heat.
-
Clean-up : After handling, decontaminate all surfaces and equipment with an appropriate cleaning agent.[2]
-
Doffing PPE : Remove PPE in the correct order to avoid contamination. Dispose of single-use items in the appropriate waste stream.
Storage Protocols:
-
Lyophilized Peptide : For long-term storage, keep the tightly sealed container at -20°C or colder, protected from light.[1]
-
Peptide in Solution : It is not recommended to store peptides in solution for extended periods. For necessary storage, create single-use aliquots and store them frozen at -20°C or -80°C to prevent repeated freeze-thaw cycles.[1][2]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and potential hazards.
Step-by-Step Disposal Procedure:
-
Waste Collection : Place all waste materials, including unused peptide (solid or in solution), contaminated vials, pipette tips, and gloves, into a clearly labeled container designated for chemical waste.[2]
-
Container Sealing : Securely seal the waste container to prevent leakage.[2]
-
Institutional Guidelines : Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.
-
Documentation : Maintain a log of all disposed chemical waste as required by your institution.
Experimental Protocol: Radioligand Binding Assay
This protocol provides a detailed methodology for a competitive radioligand binding assay using this compound to characterize its binding to somatostatin (B550006) receptors.
Materials:
-
This compound
-
Radiolabeled this compound (e.g., ¹²⁵I-[Tyr11]-Somatostatin)
-
Cell membranes or tissues expressing somatostatin receptors
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Unlabeled somatostatin (for non-specific binding determination)
-
96-well plates
-
Filter mats (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation : Prepare cell membranes expressing the target receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation using a suitable assay (e.g., BCA assay).
-
Assay Setup : In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding : Add assay buffer, a known concentration of radiolabeled this compound, and the membrane preparation.
-
Non-specific Binding : Add assay buffer, the same concentration of radiolabeled this compound, a high concentration of unlabeled somatostatin, and the membrane preparation.
-
Competitive Binding : Add assay buffer, the same concentration of radiolabeled this compound, varying concentrations of unlabeled this compound (or other test compounds), and the membrane preparation.
-
-
Incubation : Incubate the plate at a specified temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration : Rapidly terminate the binding reaction by filtering the contents of each well through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting : Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis :
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
For competitive binding, plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the safe handling and disposal of this compound.
Caption: Experimental workflow for a radioligand binding assay.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
